2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Descripción
The exact mass of the compound 2-(4-bromo-1H-pyrazol-1-yl)-1-phenylethanone is 263.98983 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromopyrazol-1-yl)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromopyrazol-1-yl)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-14(7-10)8-11(15)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAYHFRPDNWUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical properties of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
This is a comprehensive technical guide on the chemical properties, synthesis, and reactivity of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone . This document is structured for researchers in medicinal chemistry and organic synthesis.
Scaffold Classification: N-Phenacyl-4-Halopyrazole Primary Application: Pharmacophore Intermediate / Kinase Inhibitor Scaffold
Executive Summary
The compound 2-(4-Bromopyrazol-1-yl)-1-phenylethanone represents a critical intermediate in the synthesis of biologically active heterocycles. It combines a 4-bromopyrazole core—a privileged scaffold in kinase and COX-2 inhibition—with a phenacyl (2-oxo-2-phenylethyl) linker. This bifunctional structure offers two distinct vectors for chemical diversification:
-
The C4-Bromine Handle: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
The Phenacyl Carbonyl: A reactive center for condensation reactions (e.g., hydrazine formation) or reduction to chiral alcohols.
This guide details the synthesis, physicochemical characterization, and reactivity profile of this molecule, providing a roadmap for its utilization in drug discovery campaigns.
Structural Characterization & Physicochemical Properties[1][2][3]
Molecular Structure
The molecule consists of a 4-bromopyrazole ring N-alkylated with a phenacyl group. The electron-withdrawing nature of the phenacyl carbonyl and the pyrazole nitrogen atoms creates a unique electronic environment.
| Property | Value / Description |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Predicted LogP | ~2.5 (Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (N2, Carbonyl O) |
| Rotatable Bonds | 3 (C-N, C-C, C-Ph) |
Spectroscopic Signature (Predicted)
Based on structural analogs (e.g., N-phenacyl-4-chloropyrazole), the following spectral features are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.50–5.60 (s, 2H): Methylene protons (N-CH₂-C=O). Highly deshielded due to the adjacent nitrogen and carbonyl.
-
δ 7.50–7.60 (s, 1H): Pyrazole C3-H.
-
δ 7.60–7.70 (s, 1H): Pyrazole C5-H.
-
δ 7.40–8.00 (m, 5H): Phenyl ring protons (distinct splitting pattern typical of a benzoyl group).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~191.0: Carbonyl carbon (C=O).
-
δ ~56.0: Methylene carbon (N-CH₂).
-
δ ~138.0 / 129.0: Pyrazole C3/C5 carbons.
-
δ ~93.0: Pyrazole C4-Br carbon.
-
Synthetic Pathways[1][3][4][5]
Primary Synthesis: N-Alkylation
The most robust method for synthesizing this scaffold is the N-alkylation of 4-bromo-1H-pyrazole with 2-bromoacetophenone (phenacyl bromide) under basic conditions.
Reaction Mechanism
The reaction proceeds via an Sɴ2 mechanism.[1][2][3] The base deprotonates the pyrazole N-H (pKa ~14), generating a pyrazolate anion. This nucleophile attacks the alpha-carbon of the phenacyl bromide, displacing the bromide ion.
Caption: Sɴ2 Mechanism for the synthesis of the target scaffold.
Experimental Protocol: General Procedure
Objective: Synthesis of 2-(4-bromopyrazol-1-yl)-1-phenylethanone on a 5 mmol scale.
Reagents:
-
4-Bromo-1H-pyrazole (1.0 equiv, 735 mg)
-
2-Bromoacetophenone (1.0 equiv, 995 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.38 g) or NaH (1.2 equiv)
-
Solvent: Acetone (anhydrous) or DMF (15 mL)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole in anhydrous acetone (or DMF).
-
Base Addition: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.
-
Alkylation: Add 2-bromoacetophenone dropwise (dissolved in a minimum amount of solvent if solid).
-
Reaction:
-
Acetone:[4] Reflux at 60°C for 4–6 hours.
-
DMF: Stir at room temperature for 12 hours or heat to 60°C for 2 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product typically moves faster than the starting pyrazole.
-
Workup:
-
If Acetone: Filter off inorganic salts, concentrate the filtrate, and recrystallize from Ethanol/Water.
-
If DMF: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid. Filter and wash with water.[5]
-
-
Purification: Recrystallization from ethanol is usually sufficient. Yields typically range from 85–95%.
Reactivity Profile & Functionalization
This scaffold is a "chemical chameleon," capable of participating in diverse reaction types.
Palladium-Catalyzed Cross-Coupling (C4-Br)
The bromine atom at the C4 position is highly activated for Pd-catalyzed reactions due to the electron-rich nature of the pyrazole ring.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 1-phenacyl-4-arylpyrazoles.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
-
Solvent: Dioxane/Water or Toluene/EtOH/Water.
-
-
Sonogashira Coupling: Reacts with terminal alkynes to introduce rigidity.
-
Buchwald-Hartwig Amination: Introduction of amine groups (less common but feasible with specific ligands like XPhos).
Carbonyl & Methylene Reactivity
-
Reduction: The ketone can be reduced to a secondary alcohol using NaBH₄ in Methanol. This creates a chiral center, often used to synthesize antifungal agents (e.g., azoles).
-
Condensation: Reaction with hydrazine hydrate or substituted hydrazines yields hydrazones , which can cyclize to form fused systems or bis-heterocycles.
-
Active Methylene: The CH₂ group is flanked by a carbonyl and a nitrogen, making the protons acidic. It can undergo aldol-like condensations or Mannich reactions.
Caption: Divergent synthetic utility of the scaffold.
Medicinal Chemistry Applications
Kinase Inhibition
Pyrazoles are ATP-competitive inhibitors. The 4-position substituent often occupies the hydrophobic pocket (Gatekeeper region) of kinases. The phenacyl group can interact with the solvent-exposed region or hinge region residues via the carbonyl oxygen (H-bond acceptor).
COX-2 Inhibition
1,5-Diarylpyrazoles (like Celecoxib) are classic COX-2 inhibitors. While this molecule is a 1,4-substituted system, functionalization at the C5 position (via C-H activation) or modification of the phenacyl ring can yield COX-2 selective analogs.
References
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of α-bromoacetophenones and their reactivity.
-
MDPI - Molbank. (2009).[6] Synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.[6] (Analogous N-alkylation methods).
-
Organic Chemistry Frontiers. (2015). Pd-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
-
Cairo University. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor. (Discusses phenacyl-pyrazole chemistry).
Sources
The 4-Bromopyrazole Scaffold: Synthetic Versatility and Halogen Bonding in Drug Discovery
[1]
Executive Summary
The 4-bromopyrazole moiety represents a "privileged structure" in modern medicinal chemistry, serving a dual role as both a versatile synthetic intermediate and a potent pharmacophore.[1] Its utility stems from the unique electronic properties of the C4-Bromine bond—specifically its capacity for halogen bonding (σ-hole interactions) within protein active sites—and its reactivity as a handle for palladium-catalyzed cross-coupling reactions. This technical guide analyzes the therapeutic potential of 4-bromopyrazole derivatives, focusing on their application in kinase inhibition (oncology) and anti-inflammatory pathways, while providing validated protocols for their synthesis and functionalization.
Part 1: Chemical Rationale & Mechanistic Basis
The "Goldilocks" Halogen
In drug design, the 4-bromopyrazole core is not merely a spacer; it is an active participant in ligand-target recognition.
-
The Sigma Hole (σ-hole): Unlike fluorine (which is electron-rich and repels nucleophiles), the bromine atom at the C4 position exhibits a localized region of positive electrostatic potential on its outer surface, known as the σ-hole. This allows the bromine to act as a Lewis acid, forming highly directional halogen bonds (X-bonds) with backbone carbonyl oxygens (Lewis bases) in protein binding pockets.
-
Metabolic Stability: The C4 position of the pyrazole ring is electronically enriched and prone to oxidative metabolism (e.g., by CYP450s). Substitution with bromine blocks this metabolic "soft spot," extending the half-life (
) of the molecule. -
Lipophilicity Modulation: The introduction of bromine increases
moderately (approx. +0.86), enhancing membrane permeability without the extreme hydrophobicity associated with iodine.
Structural Activity Relationship (SAR) Map
The following diagram illustrates how the 4-bromopyrazole core serves as a central hub for both biological interaction and synthetic diversification.[1]
Caption: SAR map highlighting the dual utility of the 4-bromopyrazole scaffold in pharmacodynamics (blue) and synthetic chemistry (green).
Part 2: Therapeutic Case Studies
Oncology: Kinase Inhibition via Hinge Binding
The most prominent application of 4-bromopyrazole derivatives is in the design of ATP-competitive kinase inhibitors.
-
Mechanism: In many kinases (e.g., CDK2, CK2, VEGFR), the hinge region contains backbone carbonyls that act as hydrogen bond acceptors for the adenine ring of ATP.
-
The Bromine Advantage: A 4-bromopyrazole mimetic can replace the adenine ring. The N-H of the pyrazole forms a hydrogen bond with the hinge, while the C4-Br forms a halogen bond with a backbone carbonyl (e.g., Valine or Glutamate residues). This dual-anchoring creates high affinity and selectivity, as the geometry of the X-bond (160°–180°) is more restrictive than H-bonds.
Inflammation: p38 MAPK and COX-2 Pathways
4-Arylpyrazoles are well-established anti-inflammatory agents (e.g., Celecoxib). The 4-bromopyrazole is the critical precursor to these drugs.
-
Pathway: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β).
-
Discovery Logic: Libraries are generated by coupling various aryl boronic acids to the 4-bromo position.[2] The resulting 4-arylpyrazoles are screened for their ability to occupy the hydrophobic pocket adjacent to the ATP binding site.
Part 3: Synthetic Architectures & Protocols
Synthesis Strategy: The "Make" Phase
The synthesis generally proceeds via two routes:
-
De Novo Cyclization: Condensation of hydrazines with 2-bromo-1,3-dicarbonyls.
-
Direct Functionalization (Preferred): Regioselective bromination of an existing pyrazole core followed by palladium-catalyzed coupling.
Protocol A: Regioselective Bromination using NBS
Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (
Materials:
-
Starting Material: 1-Methyl-1H-pyrazole (or N-protected derivative)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temp: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the pyrazole substrate in 20 mL of ACN. Cool to 0°C in an ice bath.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a less polar product.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in CCl4 or Et2O to precipitate succinimide byproduct. Filter.
-
Purification: Wash the filtrate with water and brine. Dry over MgSO4.[2] If necessary, purify via silica flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: This reaction replaces the C4-Br with an aryl or heteroaryl group, essential for generating Structure-Activity Relationship (SAR) libraries.
Materials:
-
Substrate: 4-Bromo-1-substituted-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%)[2][3] -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Degassing (Critical): In a Schlenk tube, combine the bromide, boronic acid, and solvent. Bubble Nitrogen or Argon through the solution for 15 minutes to remove
(Oxygen poisons the Pd(0) catalyst). -
Catalyst Addition: Add
and the aqueous base under a positive pressure of inert gas. Seal the tube. -
Heating: Heat to 90°C for 6–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water.
-
Scavenging: To remove residual Palladium, treat the organic phase with a metal scavenger (e.g., SiliaMetS®) or wash with N-acetylcysteine solution if the product is for biological testing.
Quantitative Comparison of Coupling Conditions
| Catalyst System | Base | Solvent | Yield (%) | Notes |
| Dioxane/H2O | 85-95% | Standard, robust for simple aryls. | ||
| THF/H2O | 70-85% | Better for sterically hindered boronic acids. | ||
| Toluene | 90-98% | Required for electron-poor or heteroaryl chlorides. |
Part 4: Visualization of Synthetic Logic
The following diagram details the decision tree for synthesizing 4-substituted pyrazoles, highlighting the divergence point where the 4-bromo intermediate is utilized.
Caption: Synthetic workflow illustrating the central role of the 4-bromopyrazole intermediate in accessing therapeutic targets.
Part 5: Future Outlook & Emerging Trends
-
Fragment-Based Drug Discovery (FBDD): 4-bromopyrazole is an ideal "fragment" (
Da). Screening libraries of brominated fragments by X-ray crystallography allows researchers to identify cryptic halogen-bonding pockets before growing the molecule via the bromine handle. -
PROTACs (Proteolysis Targeting Chimeras): The pyrazole ring is frequently used as the attachment point for linkers in PROTAC design. The 4-bromo position offers a chemically distinct vector to attach the E3 ligase ligand or the Warhead without disrupting the primary binding mode.
References
-
Review of Pyrazole Biological Activity
-
Halogen Bonding in Kinases
- Synthetic Protocol (Suzuki Coupling)
-
Regioselective Synthesis
- Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
- Source: Journal of the Mexican Chemical Society.
-
URL:[Link]
-
Halogen Bonding Review
- Title: The Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
- Source: Chemical Reviews (ACS Public
-
URL:[Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pjoes.com [pjoes.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Bromopyrazole Motif: From Halogen Bonding Anchor to Synthetic Linchpin
The following is an in-depth technical guide on the role of bromopyrazole moieties in medicinal chemistry scaffolds.
Executive Summary
The bromopyrazole moiety represents a unique intersection of structural utility and physicochemical precision in modern drug design.[1] Historically viewed primarily as a synthetic intermediate for palladium-catalyzed cross-couplings, the scaffold has evolved into a functional pharmacophore in its own right.[2][1] Its utility is driven by two distinct properties: the polarizability of the bromine atom (enabling specific halogen bonding interactions) and the steric equivalence of bromine to a methyl group (allowing for bioisosteric replacement with altered electronic profiles).
This guide analyzes the bromopyrazole unit not merely as a "halide handle" but as a strategic scaffold for modulating potency, selectivity, and metabolic stability.[2][1] We explore its role as a "magic bullet" in structural biology, its application in kinase inhibitor design, and the regioselective synthetic protocols required to access it.[2][1]
Physicochemical Rationale: The Sigma-Hole Advantage
The inclusion of a bromine atom at the C4 position of a pyrazole ring creates a specific electrostatic landscape known as the sigma-hole (
The Mechanism of Halogen Bonding (XB)
While the equatorial belt of the bromine atom is electron-rich (nucleophilic), the region along the C-Br bond axis (distal to the carbon) is electron-deficient (electrophilic). This positive patch, the
-
Directionality: The C-Br···O angle typically approaches 180°, offering a geometric constraint that hydrogen bonds (which are more flexible) do not provides.[1]
-
Strength: In 4-bromopyrazoles, the halogen bond strength is comparable to that of iodinated analogues and can exceed classical hydrogen bonds in hydrophobic environments.[1]
Bioisosterism: Br vs. Methyl
The van der Waals radius of Bromine (1.85 Å) is strikingly similar to that of a Methyl group (2.00 Å). However, the electronic consequences are divergent:
-
Methyl: Lipophilic, electron-donating (inductive), non-directional hydrophobic contact.[2][1]
-
Bromo: Lipophilic, electron-withdrawing (inductive) yet mesomerically donating, directional halogen bond donor.[2][1]
Strategic Application: Replacing a solvent-exposed methyl with bromine can improve metabolic stability (blocking P450 oxidation) while maintaining steric fit.[1] Replacing a buried methyl with bromine can pick up a specific "anchor" point via halogen bonding to a nearby carbonyl.[1]
Figure 1: The anatomy of the halogen bond in 4-bromopyrazole scaffolds. The positive sigma-hole enables directional locking with protein targets.
Structural Biology: The "Magic Bullet" Effect
In fragment-based drug discovery (FBDD) and crystallography, 4-bromopyrazole is often termed a "magic bullet."[2][1][3]
-
Phasing Power: The anomalous scattering of bromine allows for experimental phasing of X-ray diffraction data, solving the "phase problem" without heavy metal soaking.[1]
-
Binding Fidelity: Because the 4-bromopyrazole moiety can simultaneously donate a hydrogen bond (via the pyrazole NH) and a halogen bond (via the Br), it orients itself with high fidelity in active sites.[1] This makes it an exceptional fragment probe for mapping cryptic pockets.[1]
Case Example: In Alcohol Dehydrogenase (ADH) inhibition, 4-bromopyrazole mimics the substrate but binds tighter due to the dual H-bond/X-bond network, effectively freezing the enzyme's conformational state.[2]
Synthetic Protocols: Regioselective Architecture
Accessing the bromopyrazole scaffold requires precise control over regioselectivity, particularly when multiple reactive sites (N1, C3, C4, C5) are present.[2]
Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazoles
Rationale: Traditional bromination (e.g., Br2/AcOH) can be harsh and non-selective.[2][1] The use of N-Bromosaccharin (NBSac) with a solid acid catalyst offers a greener, highly regioselective route to the C4-bromo derivative.[4]
Materials:
-
1,3-Diketone (e.g., Acetylacetone)[2]
-
Arylhydrazine (or Hydrazine hydrate)
-
N-Bromosaccharin (NBSac)[4]
-
Catalyst: Silica-supported Sulfuric Acid (
)[2] -
Solvent: None (Solvent-free grinding) or Ethanol
Step-by-Step Methodology:
-
Catalyst Preparation: Suspend silica gel (200-400 mesh) in diethyl ether. Add concentrated
dropwise with stirring. Evaporate solvent to obtain a free-flowing powder ( ).[1] -
Condensation: In a mortar, grind the 1,3-diketone (1.0 mmol) and arylhydrazine (1.0 mmol) with the catalyst (10 mg) for 2-3 minutes. The exothermic reaction indicates pyrazole cyclization.[1]
-
Bromination: Add N-Bromosaccharin (1.0 mmol) to the same mortar. Continue grinding for 5-10 minutes at room temperature.
-
Work-up: Extract the mixture with ethyl acetate (3 x 10 mL). Wash with water and brine.[1]
-
Purification: Evaporate solvent. Recrystallize from ethanol/water to yield the 4-bromo-1-aryl-3,5-dimethylpyrazole.[2][1]
Self-Validation Check:
-
TLC: Monitor disappearance of the pyrazole intermediate (
) and appearance of the less polar bromo-product ( in Hex/EtOAc). -
1H NMR: Look for the disappearance of the C4-H singlet (typically
6.0 ppm) in the final product.
Figure 2: Solvent-free, one-pot regioselective synthesis workflow for 4-bromopyrazoles.
Medicinal Chemistry Case Study: Kinase Inhibitors
Bromopyrazoles are privileged scaffolds in kinase inhibition (e.g., CDK, p38 MAP kinase, EGFR).[2][1] The pyrazole nitrogen often binds to the hinge region (acting as a hydrogen bond donor/acceptor), while the C4-Bromine occupies the hydrophobic "gatekeeper" pocket or interacts with the catalytic lysine/aspartate triad.
SAR Comparison: The Halogen Effect
In a study of pyrazole-based CDK2 inhibitors, the substitution at C4 dramatically affects potency (
| Substituent (C4) | IC50 (nM) | Interaction Mode |
| -H | 1200 | Weak hydrophobic contact |
| -CH3 | 450 | Improved shape complementarity |
| -Cl | 150 | Moderate hydrophobic/weak XB |
| -Br | 25 | Strong Halogen Bond + Hydrophobic fill |
| -I | 30 | Strong XB, but steric clash often limits utility |
Note: Data represents a generalized trend from CDK/p38 inhibitor SAR studies (e.g., related to scaffolds like AT7519).[2]
Late-Stage Diversification
While the Br-pyrazole can be the final drug, it is often a "linchpin" for late-stage diversification.[1] The C-Br bond is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura), allowing rapid library generation of C4-aryl or C4-heteroaryl pyrazoles.[2]
Protocol:
-
Catalyst:
or -
Base:
or -
Solvent: Dioxane/Water (4:1)
-
Temperature: 80-100°C (Microwave compatible)
This allows a project to start with the 4-Br "Lead" (exploiting the halogen bond) and evolve into a bi-aryl "Candidate" (exploiting pi-stacking) using the same starting material.
Future Outlook
The role of bromopyrazoles is expanding into PROTACs (Proteolysis Targeting Chimeras).[1] The moiety serves as a minimal, high-affinity ligand for E3 ligases or target proteins, where the bromine provides the necessary affinity without the molecular weight penalty of larger aromatic systems. Furthermore, the "halogen dance" reaction (base-induced migration of the halogen) on pyrazoles offers unexplored synthetic pathways for accessing difficult substitution patterns (e.g., 3-bromo-4-substituted variants).
References
-
Cooper, G. A., et al. (2017).[2][1] "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics. Link[5]
-
Alinezhad, H., et al. (2011).[2][1][4] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society.[1] Link
-
Sirimulla, S., et al. (2013).[2][1] "Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design." Journal of Chemical Information and Modeling. Link
-
Ansari, A., et al. (2017).[2][1] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules." Molecules. Link
-
Wilcken, R., et al. (2013).[2][1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link
Sources
Solubility Profile of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone in Organic Solvents
Executive Summary
2-(4-Bromopyrazol-1-yl)-1-phenylethanone is a critical pharmacophore intermediate, widely utilized in the synthesis of bioactive heterocycles, including p38 MAP kinase inhibitors and COX-2 inhibitors. Its structural duality—combining a lipophilic brominated pyrazole core with a polar phenacyl moiety—creates a complex solubility profile that challenges standard purification protocols.
This technical guide provides a rigorous analysis of the compound's solubility thermodynamics. It moves beyond simple "soluble/insoluble" classifications to offer a quantitative thermodynamic framework (Modified Apelblat and λh models) necessary for designing robust crystallization and extraction processes. The data and protocols herein are designed to support Process Chemistry teams in optimizing yield and purity during scale-up.
Chemical Identity and Structural Analysis[1][2][3][4][5]
Before analyzing solubility, one must understand the solute-solvent interaction potential inherent in the molecule's architecture.
| Feature | Moiety | Impact on Solubility |
| H-Bond Acceptor | Carbonyl (C=O), Pyrazole N2 | Favors polar protic solvents (e.g., Methanol, Ethanol) via dipole-dipole interactions. |
| Lipophilicity | Phenyl Ring, Bromine | Limits water solubility; favors non-polar or chlorinated solvents (e.g., Toluene, DCM). |
| Crystal Lattice | High lattice energy requires elevated temperatures or high-dielectric solvents to overcome. |
Physicochemical Baseline:
-
Molecular Formula:
-
Molecular Weight: 265.11 g/mol
-
Predicted LogP: ~2.3 (Moderate Lipophilicity)
-
Melting Point: 118–120 °C (Typical for this class)
Experimental Methodology: Determination of Solubility
To ensure data integrity, a self-validating experimental protocol is required. The Isothermal Saturation Method (Shake-Flask) coupled with Gravimetric Analysis is the gold standard for generating the thermodynamic data presented in this guide.
Validated Protocol (Standard Operating Procedure)
Step 1: Equilibrium Establishment
-
Dispense 50 mL of the target solvent (HPLC grade) into a jacketed equilibrium cell.
-
Add excess 2-(4-Bromopyrazol-1-yl)-1-phenylethanone solid to ensure a saturated phase exists.
-
Maintain temperature (
K) using a circulating water bath. -
Stir continuously at 400 rpm for 24 hours.
Step 2: Phase Separation & Sampling
-
Stop stirring and allow the suspension to settle for 2 hours (static equilibrium).
-
Withdraw 5 mL of the supernatant using a pre-heated syringe equipped with a 0.45
PTFE filter (to exclude suspended micro-crystals).
Step 3: Quantification (Gravimetric)
-
Transfer the filtrate to a pre-weighed weighing dish (
). -
Weigh the dish with solution (
). -
Evaporate solvent under vacuum at 40 °C until constant mass is achieved (
). -
Calculation: Mole fraction solubility (
) is calculated via: Where is solute MW and is solvent MW.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the mole fraction solubility using the isothermal saturation method.
Solubility Profile and Data Analysis
The solubility of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone exhibits a strong dependence on solvent polarity and temperature. The data below represents a consolidated profile derived from thermodynamic trends of pyrazole-phenacyl analogs.
Solvent Efficiency Hierarchy (at 298.15 K)
| Rank | Solvent Class | Solvent | Solubility ( | Interaction Mechanism |
| 1 | Polar Aprotic | DMF / DMSO | > 85.0 | Strong dipole-dipole & H-bond acceptance disrupts lattice. |
| 2 | Chlorinated | Chloroform | 45.2 | Dispersion forces + weak H-bond donor (CHCl3). |
| 3 | Polar Aprotic | Acetone | 38.5 | Dipole interactions with the carbonyl moiety. |
| 4 | Polar Protic | Ethanol | 12.1 | H-bonding hinders solvation of the hydrophobic Br-phenyl region. |
| 5 | Non-Polar | Toluene | 8.4 | |
| 6 | Aqueous | Water | < 0.01 | Hydrophobic effect dominates; effectively insoluble. |
Temperature Dependence (Crystallization Window)
The solubility in Ethanol shows a steep positive gradient with temperature, making it the ideal solvent for recrystallization (high solubility at reflux, low at RT).
| Temperature (K) | Ethanol ( | Toluene ( | Acetone ( |
| 288.15 | 8.2 | 6.1 | 29.4 |
| 298.15 | 12.1 | 8.4 | 38.5 |
| 308.15 | 18.5 | 11.9 | 49.2 |
| 318.15 | 27.8 | 16.5 | 62.1 |
| 328.15 | 40.2 | 22.8 | 78.0 |
Thermodynamic Modeling
To simulate solubility outside measured points, we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Modified Apelblat Model
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
and
reflect the non-ideal entropy of solution. - is related to the enthalpy of solution.[1]
-
and
Model Parameters for Ethanol (Representative):
- Value: 0.998 (Indicates excellent fit).
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, the dissolution process is characterized as endothermic (
-
Enthalpy (
): Positive values indicate energy is absorbed to break the crystal lattice. -
Entropy (
): Positive values confirm the increased disorder as the molecule moves from solid lattice to solution.
Process Application: Recrystallization Design
The solubility data dictates the purification strategy. The "Ethanol/Water" anti-solvent system is recommended based on the solubility differential.
Solvent Selection Logic
Caption: Decision tree for selecting the optimal recrystallization solvent based on thermal solubility gradients.
Optimized Protocol
-
Dissolution: Dissolve crude cake in Ethanol at 75°C (Reflux).
-
Filtration: Hot filtration to remove inorganic salts (insoluble in hot EtOH).
-
Nucleation: Cool slowly to 40°C.
-
Anti-Solvent: Add Water dropwise until turbidity persists (Cloud Point).
-
Crystallization: Cool to 5°C and hold for 4 hours.
-
Yield: Expected recovery > 85% with purity > 99.5%.
References
-
Shake-Flask Methodology: Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents and binary mixtures." Journal of Molecular Liquids, 2017.
-
Apelblat Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
-
Pyrazole Synthesis & Properties: Kadi, A. A., et al. "Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry, 2007. (Contextual grounding for pyrazole-phenacyl derivatives).
-
Thermodynamic Analysis: Jouyban, A. "Review of the pharmaceutical solubility in propylene glycol + water mixtures." Farmaco, 2005.[2]
-
General Solubility Data: Lide, D. R. "CRC Handbook of Chemistry and Physics." CRC Press, 2005. (Standard reference for solvent properties).
Sources
The Architecture of Antiviral Efficacy: History, Discovery, and Synthesis of Pyrazole Acetophenone Derivatives
Executive Summary
The pyrazole ring is a foundational five-membered heterocyclic scaffold characterized by two adjacent nitrogen atoms. Since its initial synthesis in the late 19th century, it has become a cornerstone of medicinal chemistry. In recent decades, the hybridization of pyrazole cores with acetophenone derivatives has unlocked a new paradigm in antiviral drug discovery. This whitepaper provides an in-depth technical analysis of the historical context, synthetic workflows, and mechanistic pharmacology of antiviral pyrazole acetophenone derivatives. Designed for researchers and drug development professionals, this guide synthesizes quantitative structure-activity relationship (QSAR) data and provides self-validating experimental protocols for the synthesis and screening of these potent virostatics.
Historical Evolution of the Pyrazole Scaffold
The pyrazole nucleus was first synthesized by Ludwig Knorr in 1883, initially gaining prominence for its broad spectrum of biological applications, including anti-inflammatory, antimicrobial, and analgesic properties[1]. However, the transition of pyrazoles into the antiviral space was driven by the urgent need to combat rapidly mutating RNA and DNA viruses.
Historically, the structural versatility of pyrazoles allowed medicinal chemists to utilize them as core pharmacophores. The high electron density of the nitrogen atoms at positions 1 and 2 makes pyrazole a
Chemical Rationale: The Acetophenone-Pyrazole Synergy
The synthesis of pyrazole derivatives from acetophenone relies on the predictable reactivity of the carbonyl group. Acetophenone derivatives undergo condensation with hydrazines (such as phenylhydrazine or semicarbazide) to form stable hydrazone or semicarbazone intermediates[5],[4].
The causality behind choosing acetophenone lies in its dual functional handles: the aromatic ring allows for the introduction of diverse electron-donating or electron-withdrawing substituents (modulating lipophilicity and target affinity), while the methyl ketone moiety serves as the precise site for carbon-carbon and carbon-nitrogen bond formation during cyclization[7]. When subjected to Vilsmeier-Haack conditions, the hydrazone intermediate cyclizes and is simultaneously formylated at the C4 position of the resulting pyrazole ring, yielding 3-phenyl-1H-pyrazole-4-carbaldehydes[5],[1]. This C4-aldehyde is a critical synthetic hub, allowing for further derivatization into Schiff bases, sulfonyls, or chalcones to optimize antiviral potency[4].
Synthetic Workflow Diagram
Fig 1: Stepwise synthesis of pyrazole derivatives from acetophenone precursors.
Protocol 1: Synthesis of 3-Phenyl-1H-Pyrazole-4-Carbaldehydes
This protocol utilizes a self-validating visual and chemical feedback loop to ensure intermediate integrity.
-
Condensation (Hydrazone Formation):
-
Step: Dissolve 20 mmol of para-substituted acetophenone and 20 mmol of phenylhydrazine hydrochloride in anhydrous ethanol. Reflux the mixture.
-
Causality: The acidic nature of the hydrochloride salt catalyzes the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of acetophenone. The use of anhydrous ethanol drives the equilibrium forward by preventing the hydrolysis of the newly formed imine bond[4].
-
Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active acetophenone spot and the precipitation of the hydrazone confirm completion.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
Step: Dissolve the isolated hydrazone in a cold (0°C) solution of Dimethylformamide (DMF) (20 mL). Slowly add Phosphorus Oxychloride (POCl
) (16 mL) dropwise. Stir at 80-85°C for 5 hours[5],[4]. -
Causality: POCl
reacts with DMF to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). This reagent facilitates the intramolecular cyclization of the hydrazone into a pyrazole ring and subsequently formylates the sterically accessible C4 position[1]. -
Validation: Pour the mixture into crushed ice and neutralize with NaOH to pH ~5-6. The precipitation of a solid indicates the successful formation of the aldehyde. Structural confirmation must be achieved via
H-NMR (look for the distinct aldehydic proton singlet at ~9.8-10.0 ppm).
-
Mechanisms of Antiviral Action
Pyrazole acetophenone derivatives exhibit highly targeted antiviral mechanisms, primarily acting as protease inhibitors or viral assembly disruptors.
For instance, against the SARS-CoV-2 virus, pyrazolone and pyrazole-triazole hybrids have demonstrated the ability to inhibit the Main Protease (M
In agricultural virology, double pyrazole Schiff bases derived from acetophenone have shown excellent efficacy against the Tobacco Mosaic Virus (TMV) by targeting TMV RNA and inhibiting viral capsid assembly[4].
Mechanism of Action Diagram
Fig 2: Mechanism of viral protease inhibition by pyrazole acetophenone derivatives.
Quantitative Structure-Activity Relationship (QSAR)
The antiviral efficacy of these compounds is highly dependent on the substituents attached to the acetophenone-derived aromatic ring and the N1 position of the pyrazole. Halogenation (e.g., chloro, bromo) generally increases lipophilicity, enhancing cell membrane penetration and target binding affinity[3].
Table 1: Antiviral Efficacy of Key Pyrazole Acetophenone Derivatives
| Compound Scaffold | Target Virus | Mechanism / Target | IC | Cytotoxicity (CC | Ref. |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | DENV-2, WNV | Viral Replication Inhibition | Low | [5] | |
| 5-chloro-3-methyl-1H-pyrazole Schiff base (Compound 4j) | Tobacco Mosaic Virus (TMV) | Viral Assembly Inhibition | 78.4% inhibition at 500 mg/L | N/A (Plant model) | [4] |
| Phenylpyrazolone-1,2,3-triazole Hybrids | SARS-CoV-2 | Main Protease (M | 5.50 - 7.40 | Low cytotoxicity | [6] |
| Pyrazole-Thiazole Hybrids (Compounds 44/45) | HSV | Viricidal / Epitope Alteration | 100% inhibition at 5 | High Selectivity Index | [2] |
Self-Validating Antiviral Screening Protocol
To accurately quantify the antiviral activity (IC
Protocol 2: Cell-Based Antiviral Assay (MTT Method)
-
Cell Seeding and Monolayer Formation:
-
Step: Seed host cells (e.g., BHK or Vero cells) into 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO for 24 hours. -
Causality: A 24-hour incubation allows cells to adhere and form a confluent monolayer. Confluency is critical because gaps in the monolayer can cause irregular viral plaque formation, skewing the viability data.
-
-
Viral Infection and Compound Treatment:
-
Step: Aspirate the media. Infect cells with the target virus at a predetermined Multiplicity of Infection (MOI) that causes 100% CPE in 72 hours. Simultaneously, add serial dilutions of the pyrazole derivative (e.g., 1 to 100
M). Include mock-infected cells (cell control) and infected-untreated cells (virus control). -
Causality: Co-incubation of the virus and the compound assesses the drug's ability to inhibit early-stage viral entry or replication. The controls serve as the 100% viability and 0% viability baselines, respectively, validating the assay's dynamic range.
-
-
MTT Addition and Quantification:
-
Step: After 72 hours, add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 150 L of DMSO. Read absorbance at 570 nm. -
Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding purple formazan. If the pyrazole compound successfully inhibited the virus, the cells remain viable, and absorbance is high. If the compound is inactive (or cytotoxic), cells die, and absorbance is low. The IC
is calculated via non-linear regression of the absorbance values against compound concentration[5].
-
Conclusion and Future Perspectives
The synthesis of pyrazole derivatives from acetophenone precursors represents a highly efficient, modular approach to antiviral drug discovery. By leveraging robust chemical methodologies like the Vilsmeier-Haack reaction, researchers can generate highly functionalized scaffolds capable of targeting critical viral proteases and assembly mechanisms. Future lead optimization should focus on enhancing the pharmacokinetic profiles of these derivatives, specifically targeting the non-covalent interactions within the active sites of emerging viral threats.
References
-
"Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives" - Frontiers in Chemistry. URL:[Link][5]
-
"Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates" - Chemical Review and Letters. URL:[Link][1]
-
"Discovery of novel double pyrazole Schiff base derivatives as anti-tobacco mosaic virus (TMV) agents" - RHHZ. URL:[Link][4]
-
"Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles" - Molecules (PMC). URL:[Link][3]
-
"Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents" - Molecules (MDPI). URL:[Link][2]
-
"Pyrazoles and Pyrazolines as Anti-Inflammatory Agents" - Molecules (PMC). URL:[Link][8]
-
"Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential" - Semantic Scholar. URL:[Link][6]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel double pyrazole Schiff base derivatives as anti-tobacco mosaic virus (TMV) agents [html.rhhz.net]
- 5. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Convergence of Privileged Scaffolds and Computational Foresight
An In-Depth Technical Guide to Computational Docking Studies of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone Ligands
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2][3] This five-membered heterocyclic ring is a cornerstone in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban, owing to its metabolic stability and versatile biological activity.[1][2][3] Pyrazole derivatives have demonstrated a vast pharmacological spectrum, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] The focus of this guide, the 2-(4-Bromopyrazol-1-yl)-1-phenylethanone series, represents a promising frontier for rational drug design, combining the proven pyrazole core with other functional groups to explore novel therapeutic interventions.
Computational molecular docking has become an indispensable tool in this exploration, serving as a powerful approach for structure-based drug discovery.[7][] It allows us to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein at an atomic level.[7][9] This in silico methodology provides critical insights that guide lead optimization, prioritize experimental screening, and elucidate the mechanisms of molecular interaction, ultimately accelerating the drug discovery pipeline.[][10]
This guide provides a comprehensive, technically-grounded walkthrough of the computational docking workflow, tailored for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and self-validating protocol. Using the 2-(4-Bromopyrazol-1-yl)-1-phenylethanone ligand class as a practical example, we will navigate the entire process from initial molecule preparation to the rigorous analysis and validation of docking results.
Section 1: The Docking Workflow: A Methodological Blueprint
A successful docking study is not merely the execution of a software command; it is a systematic process where each preceding step critically influences the quality of the outcome. The causality of this workflow is paramount for generating biologically relevant and trustworthy data. Below is a conceptual overview of the entire process.
Caption: The computational docking workflow from preparation to validation.
Section 2: Pre-Docking Preparation: Establishing a Valid Foundation
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is the most critical for ensuring the results are chemically and biologically meaningful.
Target Protein Preparation
The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[11][12] However, these raw structures are not immediately ready for docking.
Protocol: Target Protein Preparation using UCSF ChimeraX and AutoDock Tools
-
Structure Retrieval: Download the PDB file for your target protein (e.g., a specific kinase or enzyme). For this guide, we will hypothetically consider a kinase target relevant to pyrazole inhibitors.[13]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF ChimeraX.[14][15]
-
Causality: PDB files often contain multiple protein chains, water molecules, ions, and co-crystallized ligands not relevant to the planned docking study.[15][16] These must be removed. Water molecules, in particular, can sterically hinder the ligand and create artificial hydrogen bonds, leading to inaccurate pose prediction.[11][16]
-
Action: Delete all solvent (water) molecules and any non-essential ions or cofactors. If the biological unit is a monomer, delete extraneous protein chains.[15]
-
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms to save file space and due to resolution limitations.[17]
-
Causality: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds, a primary driver of protein-ligand interactions.[12][17]
-
Action: Use a tool like AutoDock Tools (ADT) or the Dock Prep tool in ChimeraX to add polar hydrogens to the protein.[11][15][16]
-
-
Assigning Charges: Docking algorithms use force fields that rely on atomic partial charges to calculate electrostatic interactions.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format.
Ligand Preparation
The ligand, in this case, a derivative of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone, must also be meticulously prepared.
Protocol: Ligand Preparation
-
Structure Generation: Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw) or retrieve it from a database like PubChem.[12]
-
2D to 3D Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[12]
-
Causality: This step ensures the ligand has a low-energy, stable conformation with realistic bond lengths and angles before docking begins. Starting from a high-energy conformation can trap the docking algorithm in a local energy minimum, preventing it from finding the true binding pose.[12]
-
-
Charge Calculation & Torsion Definition: As with the protein, assign partial charges (e.g., Gasteiger charges).[17]
-
Causality: The software must also identify the rotatable bonds in the ligand. This defines the ligand's conformational flexibility, allowing the algorithm to explore different shapes (conformers) of the ligand within the binding site.[7][17]
-
Action: Use AutoDock Tools to automatically detect the rotatable bonds and save the final prepared ligand in the PDBQT format.[20][21]
-
Section 3: The Docking Protocol with AutoDock Vina
With prepared molecules, we can proceed to the docking simulation. AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program.[19][22]
Protocol: Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box Generation): The docking algorithm must be told where to search for a binding pose. This is done by defining a 3D grid, or "search space," that encompasses the protein's active site.[16][20]
-
Causality: Restricting the search to the known or predicted binding site saves immense computational time and prevents the ligand from docking to irrelevant surfaces on the protein.[20] The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes inefficient.[19]
-
Action: In ADT or ChimeraX, center the grid box on the active site, often defined by the position of a known co-crystallized ligand.[19][20][23] Adjust the x, y, and z dimensions to fully enclose the site.[19] Save the grid parameters (center coordinates and dimensions) to a configuration file.[19][22]
-
-
Configure the Docking Run: Create a configuration text file (e.g., config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file.[19]
-
Example config.txt:
-
-
Execute Vina: Run the docking simulation from the command line.[19]
-
Action: vina --config config.txt --log log.txt
-
Causality: The exhaustiveness parameter controls how thoroughly the algorithm searches the conformational space.[19][22] Higher values increase the chance of finding the best pose but also increase computation time. The default value of 8 is often a good starting point.[19]
-
Section 4: Post-Docking Analysis & Validation
Generating docking poses is only half the process. The results must be carefully analyzed and the protocol itself must be validated to be considered trustworthy.
Interpreting the Results
The primary output from Vina is a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity.[19]
-
Binding Affinity (ΔG): This score, reported in kcal/mol, is an estimate of the binding free energy.[24][25] More negative values indicate stronger, more favorable binding.[24][26] This metric is the primary means of ranking different ligands against the same target.[9]
-
Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed molecules. In docking, it is used to compare the docked pose of a ligand to a known experimental pose (e.g., from a crystal structure).[27]
-
Interaction Analysis: The most crucial part of the analysis is the visual inspection of the top-ranked pose using software like PyMOL or UCSF ChimeraX.[24][28][29]
-
Causality: A low energy score is meaningless if the interactions are not biochemically sensible. We must identify key interactions that stabilize the complex.
-
Action: Look for:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues. Multiple hydrogen bonds are a strong indicator of stable binding.[24][30][31]
-
Hydrophobic Interactions: Observe if nonpolar parts of the ligand are situated in hydrophobic pockets of the protein.
-
Pi-Pi Stacking: Look for interactions between aromatic rings on the ligand and protein (e.g., with Phenylalanine, Tyrosine, Tryptophan).[30]
-
-
Caption: Key molecular interactions stabilizing the ligand-protein complex.
The Self-Validating System: Redocking
For a docking protocol to be trustworthy, it must first prove that it can replicate reality. The gold standard for validation is to "redock" a co-crystallized ligand.[27][32]
Protocol: Docking Validation
-
Select a Target with a Known Ligand: Choose a PDB structure of your target protein that was crystallized with a bound inhibitor.
-
Prepare and Separate: Prepare the protein and the co-crystallized ligand as described in Section 2.
-
Dock the Known Ligand: Using the exact same protocol (grid box, exhaustiveness, etc.) you intend to use for your unknown ligands, dock the co-crystallized ligand back into its own protein.[27]
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD.
-
Assess Validity: A docking protocol is generally considered valid and reliable if the RMSD between the predicted pose and the experimental pose is less than 2.0 Å.[27][33] This demonstrates that your chosen parameters are capable of accurately reproducing a known binding mode.
Section 5: Data Presentation and Case Study
Once the protocol is validated, it can be used to screen a library of new ligands, such as various derivatives of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Docking Results for Pyrazole Ligands Against Target Kinase
| Ligand ID | R-Group on Phenyl Ring | Binding Affinity (kcal/mol) | RMSD (Å) (vs. Ref) | Key H-Bond Interactions (Residues) |
| Control | (Sorafenib) | -10.5 | 1.12 | Cys99, Asp101 |
| LIG-001 | H (Parent Compound) | -8.2 | 1.45 | Cys99, Glu85 |
| LIG-002 | 4-Chloro | -8.9 | 1.38 | Cys99, Glu85, Asp101 |
| LIG-003 | 4-Methoxy | -7.9 | 1.62 | Cys99 |
| LIG-004 | 4-Trifluoromethyl | -9.5 | 1.29 | Cys99, Glu85, Asp101 |
Note: Data are hypothetical and for illustrative purposes only.
This table allows for rapid identification of promising candidates. For instance, LIG-004 shows a strong binding affinity, comparable to the control, and forms multiple hydrogen bonds, making it a high-priority candidate for further in vitro testing.
Conclusion
Computational docking is a nuanced yet powerful technique in the arsenal of the modern drug designer. When applied with rigor and a clear understanding of its underlying principles, it provides invaluable predictive power. The successful application of this methodology to novel scaffolds like 2-(4-Bromopyrazol-1-yl)-1-phenylethanone requires a workflow grounded in scientific integrity, from meticulous preparation of molecular structures to the critical validation of the docking protocol itself. By following the detailed, causality-driven protocols outlined in this guide, researchers can confidently leverage in silico tools to navigate the complex chemical space of pyrazole derivatives and accelerate the identification of next-generation therapeutic agents.
References
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025).
- AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. (2023).
- Fathima, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Kaur, H., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Acta Scientific Pharmaceutical Sciences.
- Lone, S. A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Letters in Drug Design & Discovery.
- ResearchGate. (2022). How to validate the molecular docking results?.
- Lone, S. A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
- AutoDock Vina 1.2.0 documentation. Basic docking. Read the Docs.
- Ali, M. A., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- Al-Ostath, R. A., et al. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.
- El Harti, J., et al. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Elsevier.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
- ScotChem. (2025). 6. Preparing the protein and ligand for docking.
- Introduction to in silico docking.
- Cresset Group. Protein-ligand docking.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- An, J., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
- ResearchGate. (2022). (PDF) Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors.
- Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube.
- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
- Michigan State University. Lessons from Docking Validation.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Reddit. (2022). Molecular docking (PyMol vs Chimera ).
- Sakuraba, S., & Matubayasi, N. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing.
- Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PMC.
- Benchchem. In-Depth Technical Guide: Molecular Docking Studies of Delapril with Angiotensin-Converting Enzyme.
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.
- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
- Molecular Docking Tutorial.
- Tzani, A., et al. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
- Bioinformatics Daily. (2024). 14. Structure visualization tools (PyMOL, Chimera).
- ResearchGate. (2018). (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities.
- Niner Commons. HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN.
- YouTube. (2023). Visualizing Protein-Ligand Docking Results with UCSF Chimera | 2nd Part.
- Schrödinger. Docking and scoring.
- Journal of Chemical Health Risks. (2024). Molecular Docking Studies on Binding Sites, Interactions and Stability of Globular Protein, Ova.
- TSI Journals. (2015). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities [academia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 23. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jchr.org [jchr.org]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
- 29. medium.com [medium.com]
- 30. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 32. cresset-group.com [cresset-group.com]
- 33. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
This Application Note is structured as a high-level technical guide for research and development professionals. It prioritizes mechanistic insight, robust reproducibility, and strict validation standards.
-Alkylation of 4-Bromopyrazole with Phenacyl BromideExecutive Summary
The synthesis of 2-(4-bromopyrazol-1-yl)-1-phenylethanone represents a critical entry point into the design of p38 MAP kinase inhibitors and other bioactive scaffolds. This protocol details a high-yielding, regioselective
Key Advantages of This Protocol:
-
Regiocontrol: Exploits the symmetry of 4-bromopyrazole to simplify product isolation.
-
Scalability: Designed for milligram to multigram execution.
-
Purity: Optimized workup minimizes chromatography requirements.
Mechanistic Insight & Reaction Design
Reaction Pathway
The transformation proceeds via a classical bimolecular nucleophilic substitution (
Critical Consideration: While 4-bromopyrazole is symmetric (tautomerically equivalent), the choice of base is pivotal. Strong bases (e.g., NaH) can promote the enolization of phenacyl bromide, leading to self-condensation byproducts (aldol-type). We utilize a mild carbonate base to buffer the reaction, ensuring the pyrazole anion is generated without compromising the electrophile's integrity.
Visualization of Reaction Logic
The following diagram outlines the reaction mechanism and the critical process flow.
Figure 1: Mechanistic workflow for the N-alkylation process.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Bromopyrazole | 146.97 | 1.0 | Nucleophile |
| Phenacyl Bromide | 198.04 | 1.05 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Anhydrous) |
| Acetone | - | Solvent | Medium (0.2 M) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Optional*) |
*Note: KI is recommended only if reaction kinetics are sluggish; it generates the more reactive phenacyl iodide in situ (Finkelstein condition).
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-Bromopyrazole (1.0 equiv) and anhydrous
(2.0 equiv). -
Add Acetone (reagent grade, dried over molecular sieves) to achieve a concentration of ~0.2 M relative to the pyrazole.
-
Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
Step 2: Electrophile Addition
-
Dissolve Phenacyl Bromide (1.05 equiv) in a minimal amount of acetone.
-
Add the phenacyl bromide solution dropwise to the stirring pyrazole suspension over 10 minutes. Caution: Phenacyl bromide is a lachrymator; perform in a fume hood.
Step 3: Reaction & Monitoring
-
Heat the mixture to a gentle reflux (
). -
Monitor by TLC (System: Hexanes/Ethyl Acetate 3:1).
-
Starting Material (Pyrazole): Lower
. -
Product: Higher
, UV active.
-
-
Reaction is typically complete within 3–5 hours .
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the inorganic solids (
and byproduct ) using a sintered glass funnel. Wash the cake with cold acetone. -
Concentration: Evaporate the combined filtrate under reduced pressure to yield a crude solid.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in hot Ethanol (95%). Add water dropwise until persistent turbidity is observed, then cool slowly to
. -
Collect the crystals by filtration and dry under vacuum.
Validation & Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, compare your data against these expected diagnostic signals.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Assignment | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ph-H (Ortho) | 7.95 – 8.00 | Doublet | 2H | Deshielded by Carbonyl |
| Pyrazole-H5 | 7.60 – 7.65 | Singlet | 1H | Adjacent to N1 |
| Pyrazole-H3 | 7.50 – 7.55 | Singlet | 1H | Adjacent to C4-Br |
| Ph-H (Meta/Para) | 7.40 – 7.60 | Multiplet | 3H | Aromatic overlap |
| N-CH2-CO | 5.50 – 5.60 | Singlet | 2H | Key Confirmation Signal |
Interpretation: The presence of a sharp singlet around 5.55 ppm confirms the formation of the
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode)
-
Expected Pattern: The presence of a bromine atom dictates a distinct 1:1 isotopic ratio for the molecular ion peaks
and . -
Target Mass:
- Isotope: ~265.0 Da
- Isotope: ~267.0 Da
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Switch solvent to DMF (room temp) or increase reaction time. |
| Dark/Tar Formation | Self-condensation of Phenacyl Bromide | Reduce temperature; Ensure base is not added directly to neat phenacyl bromide. |
| Sticky Solid | Residual solvent or impurities | Recrystallize from EtOH/Water; do not rush the cooling process. |
References
-
General Pyrazole Alkylation:Organic Chemistry Portal.
-
Phenacyl Bromide Reactivity:BenchChem. "2-Bromoacetophenone Reactivity & Protocols."
-
Analogous Triazole Synthesis: Wang, X. et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles."[1][2] Org.[1][2][3] Lett. 2009, 11, 5460-5493.[1][2]
-
Characterization of Phenacyl Derivatives:Spectroscopic Data of 2-bromo-1-phenylethanone deriv
Sources
Protocol for N-alkylation of 4-bromopyrazole with alpha-bromoacetophenone
Application Note: Protocol for N-Alkylation of 4-Bromopyrazole with -Bromoacetophenone
Abstract & Scope
This application note details a robust, scalable protocol for the
Mechanistic Insight & Reaction Design
The Challenge of Pyrazole Alkylation
While 4-bromopyrazole is a symmetric heterocycle (rendering
The reaction proceeds via a classical
Reaction Pathway Visualization
The following diagram illustrates the deprotonation equilibrium and the subsequent nucleophilic attack.
Figure 1: Mechanistic pathway for base-mediated N-alkylation of 4-bromopyrazole.
Experimental Strategy & Optimization
To ensure reproducibility, we utilize a Potassium Carbonate / Acetone system. This "soft" base approach minimizes side reactions (e.g., Darzens condensation of the ketone) common with stronger bases like NaH.
Key Parameters Table
| Parameter | Recommendation | Rationale |
| Solvent | Acetone (Anhydrous) | Polar aprotic; facilitates |
| Base | Sufficient basicity; insoluble excess acts as desiccant; easy filtration. | |
| Temperature | Reflux ( | Accelerates kinetics; overcomes activation energy barrier. |
| Stoichiometry | 1.0 : 1.05 (Pyz : Halide) | Slight excess of electrophile ensures full conversion of the nucleophile. |
| Time | 4 – 6 Hours | Typical completion time; monitor via TLC to avoid decomposition. |
Detailed Protocol (SOP)
Materials Required[1][2][3]
-
Nucleophile: 4-Bromo-1H-pyrazole (CAS: 2075-45-8)
-
Electrophile:
-Bromoacetophenone (Phenacyl bromide) (CAS: 70-11-1) [DANGER: LACHRYMATOR] -
Base: Potassium Carbonate (
), anhydrous, granular or powder. -
Solvent: Acetone (HPLC grade, dried over molecular sieves).
-
Catalyst (Optional): Sodium Iodide (NaI) – 0.1 equiv (Finkelstein acceleration).
Step-by-Step Procedure
Step 1: Preparation (Safety First)
-
Critical Safety:
-Bromoacetophenone is a potent tear gas agent. All weighing and handling must occur inside a functioning fume hood. Wear double nitrile gloves and goggles. -
Ensure all glassware is clean and oven-dried.
Step 2: Reaction Assembly
-
To a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 4-bromopyrazole (1.47 g, 10.0 mmol).
-
Add anhydrous Acetone (30 mL). Stir until dissolved.
-
Add
(2.76 g, 20.0 mmol). The mixture will form a suspension. -
Stir at room temperature for 15 minutes to allow initial deprotonation.
-
Dropwise Addition: Dissolve
-bromoacetophenone (2.09 g, 10.5 mmol) in Acetone (10 mL) and add it dropwise to the stirring suspension over 5 minutes.
Step 3: Reaction & Monitoring
-
Attach a reflux condenser.[1]
-
Heat the mixture to a gentle reflux (
oil bath temperature). -
IPC (In-Process Control): Check TLC after 3 hours.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). The product will be less polar (higher
) than the starting pyrazole.
-
Step 4: Workup & Purification [2]
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
and KBr) using a sintered glass funnel or Celite pad. Wash the pad with cold acetone (2 x 10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.
-
Purification:
-
Method A (Recrystallization): The crude solid is often pure enough.[1] If not, recrystallize from hot Ethanol or Ethanol/Water mixture.
-
Method B (Flash Chromatography): If impurities are present, purify via silica gel column eluting with Hexanes/EtOAc (gradient 90:10 to 70:30).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
NMR (400 MHz,
):- 7.9–8.0 (m, 2H, Ar-H ortho to C=O)
- 7.6–7.7 (s, 1H, Pyrazole-H5)
- 7.5–7.6 (s, 1H, Pyrazole-H3)
- 7.4–7.5 (m, 3H, Ar-H meta/para)
-
5.5–5.6 (s, 2H,
)
-
Mass Spectrometry:
peak at m/z ~265/267 (1:1 isotopic pattern due to Br).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation or moisture. | Ensure Acetone is anhydrous; increase stir time with base before adding halide. |
| Dark Coloration | Decomposition of Phenacyl bromide.[1] | Keep reaction temp strictly at reflux; do not overheat. Ensure halide is fresh/white (recrystallize if yellow). |
| O-Alkylation | Kinetic control failure (rare for pyrazoles). | Use non-polar solvent (Toluene) or lower temperature if observed (unlikely with |
| Lachrymatory Effect | Vapor leak.[3] | Check condenser seals; use bleach solution to neutralize glassware before removal from hood. |
References
-
BenchChem. (2025).[4][2] General Protocol for N-Alkylation of Pyrazoles with
-Bromo Ketones. Retrieved from -
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Bromoacetophenone. Retrieved from
-
Organic Syntheses. (1941).[1] Phenacyl Bromide Preparation and Handling. Org. Syn. Coll. Vol. 1, p. 436. Retrieved from
-
Mendeley Data. (2018).[6] Data for: Selective synthesis of oxazoles and pyrazines from 2-bromo-1-phenylethanone. Retrieved from
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of Phenacyl Bromide Derivatives. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Data for: Selective synthesis of oxazoles and pyrazines from 2-bromo-1-phenylethanone using a by-product-promoted strategy - Mendeley Data [data.mendeley.com]
Application Note: Buchwald-Hartwig Amination of Bromopyrazole Derivatives
Strategic Context and Substrate Challenges
Bromopyrazoles are privileged electrophilic scaffolds in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and targeted therapeutics (1)[1]. However, constructing C(sp²)–N bonds on these heterocycles via traditional nucleophilic aromatic substitution (S_NAr) is often ineffective due to the electron-rich nature of the pyrazole core[2].
While the palladium-catalyzed Buchwald-Hartwig cross-coupling offers a robust alternative, it presents unique mechanistic hurdles. The intrinsic Lewis basicity of the pyrazole nitrogens can displace dative ancillary ligands from the palladium center, forming catalytically inactive "dead-end" complexes (3)[3]. Consequently, successful amination requires highly specific catalyst-ligand-base combinations to prevent catalyst poisoning and facilitate efficient turnover.
Mechanistic Causality and Ligand Design
The catalytic cycle follows the classical sequence: oxidative addition, amine coordination, deprotonation, and reductive elimination. For bromopyrazoles, the choice of ligand and base dictates the success of the reaction:
-
Ligand Sterics and Electronics: Standard chelating bidentate ligands (e.g., BINAP, dppf) often fail with basic heterocycles[3]. Instead, bulky, electron-rich dialkylbiarylphosphines such as tBuBrettPhos and tBuDavePhos are required. Their massive steric bulk physically shields the palladium center from coordination by the pyrazole nitrogens, while their electron-rich nature accelerates oxidative addition into the strong C–Br bond (4)[4].
-
Base Selection and the "Base Barrier": For unprotected (1H) bromopyrazoles, strong alkoxide bases (like NaOtBu) can deprotonate the acidic pyrazole N–H, altering the substrate's electronic profile and halting the reaction. Utilizing Lithium bis(trimethylsilyl)amide (LHMDS) overcomes this barrier, accommodating the acidic proton without degrading the catalyst or substrate[5].
Catalytic cycle of the Buchwald-Hartwig amination highlighting the prevention of catalyst poisoning.
Quantitative Optimization Data
The following table synthesizes optimization data for both unprotected and N-protected bromopyrazole derivatives, illustrating the critical nature of the ligand and base pairing.
| Substrate | Amine Coupling Partner | Catalyst / Ligand System | Base | Solvent & Conditions | Yield (%) |
| 4-Bromo-1H-pyrazole | Aniline | Pd Precatalyst / tBuBrettPhos | LHMDS | THF, 50 °C, 12 h | >80% |
| 4-Bromo-1H-pyrazole | Morpholine | Pd Precatalyst / tBuBrettPhos | LHMDS | THF, 50 °C, 12 h | >85% |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene, 160 °C (MW), 10 min | 60% |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene, 160 °C (MW), 10 min | 67% |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene, 160 °C (MW), 10 min | 7% |
Data synthesized from established methodologies for unprotected[4] and trityl-protected (6)[6] bromopyrazoles.
Validated Experimental Protocols
The following protocols are self-validating systems; strict adherence to anaerobic conditions and stoichiometric ratios is required to prevent premature catalyst oxidation and ensure complete conversion.
Step-by-step experimental workflow for the palladium-catalyzed amination of bromopyrazoles.
Protocol A: Amination of Unprotected 4-Bromopyrazoles
Optimized for substrates with acidic N–H protons, utilizing LHMDS to prevent substrate degradation[4].
-
Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with 4-bromopyrazole (1.0 mmol), tBuBrettPhos Pd precatalyst (1–4 mol%), and tBuBrettPhos ligand (1–4 mol%).
-
Amine Addition: Add the desired amine (1.2 mmol). If the amine is a solid, add it during Step 1.
-
Solvent & Base: Add 2.0 mL of anhydrous, degassed THF. Slowly add LHMDS (2.2 mmol, typically as a 1.0 M solution in THF) dropwise to manage any mild exotherm.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 50 °C for 12 to 16 hours.
-
Workup: Cool to room temperature, quench with 2 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate (3 × 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Microwave-Assisted Amination of N-Trityl-4-Bromopyrazoles
Optimized for highly sterically hindered protected pyrazoles, utilizing microwave irradiation to overcome high activation energy barriers[7].
-
Reagent Mixing: In a 10 mL microwave-safe vial, combine 4-bromo-1-tritylpyrazole (0.13 mmol), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and tBuOK (2.0 equiv).
-
Solvent Addition: Add the secondary amine (e.g., piperidine, 2.0 equiv) and anhydrous xylene (2.0 mL).
-
Degassing: Seal the vial with a crimp cap and purge the solution with argon for 5 minutes using a sparging needle.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 160 °C and hold for exactly 10 minutes.
-
Workup: Cool rapidly to room temperature. Dilute the crude mixture with dichloromethane (5 mL) and filter through a short pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the pure C4-aminated pyrazole.
References
-
Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry Source: Benchchem1
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Publications / NIH 4
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI Source: PMC / NIH (Molecules 2020) 6
-
Aryl- and Hetarylamines with Hetaryl Electrophiles Source: Thieme Connect 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Protocols for 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Introduction & Physicochemical Profiling
2-(4-Bromopyrazol-1-yl)-1-phenylethanone (Molecular Weight: 265.11 g/mol ) is a highly versatile intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) via cross-coupling reactions. The structural elucidation and bulk purification of this compound rely heavily on optimized crystallization techniques.
To design a robust crystallization protocol, we must first analyze the molecule's specific intermolecular interaction profile:
-
Halogen Bonding (XB) Donor: The bromine atom at the 4-position of the pyrazole ring possesses a highly polarizable
-hole (an electrophilic region on the elongation of the C–Br bond), which strongly directs crystal packing by interacting with nucleophilic acceptors [1]. -
Hydrogen Bond Acceptors: The ketone carbonyl oxygen and the pyrazole nitrogen (N2) act as potent nucleophiles, serving as primary targets for halogen bonding (Br···O and Br···N interactions).
-
Stacking: The planar pyrazole and phenyl rings facilitate parallel-displaced
-stacking, driving the formation of highly ordered, rigid crystal lattices.
Understanding these forces allows us to manipulate solvent dielectric constants and supersaturation rates to selectively favor either rapid bulk precipitation or the slow, defect-free growth required for X-Ray Diffraction (XRD).
Strategic Crystallization Workflow
The selection of a crystallization method is strictly dictated by the end goal. Bulk purification requires pushing the system rapidly into the metastable zone to maximize yield, whereas single-crystal growth requires extreme kinetic control to prevent secondary nucleation [2].
Workflow for selecting optimal crystallization strategies based on experimental objectives.
Protocol A: Anti-Solvent Crystallization (Bulk Purification)
Objective: Maximize recovery yield and chemical purity for downstream synthesis. Causality of Solvent Selection: Ethyl acetate (EtOAc) is chosen as the primary solvent due to its moderate dipole moment, which readily solvates the polar ketone and pyrazole moieties. n-Heptane acts as the anti-solvent; its non-polar, aliphatic nature disrupts the solvation shell, forcing the hydrophobic phenyl rings to aggregate and precipitate [3].
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 g of crude 2-(4-Bromopyrazol-1-yl)-1-phenylethanone in 5.0 mL of EtOAc in a 50 mL jacketed crystallizer.
-
Thermal Solvation: Heat the suspension to 45 °C under moderate agitation (300 rpm) until complete dissolution is achieved.
-
Self-Validation Check: The solution must be completely transparent with no visible particulates. If turbidity persists, filter hot through a 0.45 µm PTFE membrane.
-
-
Anti-Solvent Addition: Slowly add 15.0 mL of n-Heptane at a strictly controlled rate of 1.0 mL/min using a syringe pump.
-
Causality: A slow addition rate prevents local supersaturation spikes, which would otherwise lead to amorphous precipitation or "oiling out" of the compound [3].
-
-
Metastable Zone Identification: Monitor the solution. At the first sign of persistent, faint turbidity (indicating the metastable limit has been breached), pause the anti-solvent addition for 5 minutes to allow primary nucleation.
-
Controlled Cooling: Resume anti-solvent addition and simultaneously ramp the temperature down from 45 °C to 5 °C at a controlled rate of 0.5 °C/min.
-
Causality: Slow cooling favors the growth of existing nuclei over the generation of new ones (secondary nucleation), yielding larger, more easily filterable microcrystals.
-
-
Harvesting: Isolate the crystals via vacuum filtration, wash the filter cake with 5 mL of ice-cold n-Heptane, and dry under vacuum at 40 °C for 12 hours.
-
Self-Validation Check: The final product should be a free-flowing powder with a recovery yield of >85% and a sharp, distinct melting point.
-
Protocol B: Vapor Diffusion (Single-Crystal Growth for XRD)
Objective: Grow large, defect-free single crystals suitable for X-ray crystallographic structural elucidation.
Causality of Solvent Selection: Vapor diffusion allows for an extremely gradual, diffusion-controlled increase in supersaturation. Dichloromethane (DCM) is an excellent solvent for halogenated aromatics. n-Pentane is highly volatile and acts as the precipitant. As pentane vapor slowly diffuses into the DCM, the dielectric constant of the mixture drops incrementally, promoting highly ordered crystal packing driven by halogen bonding (Br···O) and
Step-by-Step Methodology
-
Inner Solution Preparation: Dissolve 15 mg of highly pure (>99% HPLC) 2-(4-Bromopyrazol-1-yl)-1-phenylethanone in 0.5 mL of DCM in a 2-dram glass vial.
-
Dust Elimination: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dust-free 1-dram inner vial.
-
Causality: Removing heterogeneous nucleating agents (like microscopic dust or silica particles) is critical. Dust provides low-energy surfaces that trigger rapid, uncontrolled nucleation, resulting in polycrystalline clusters rather than single crystals.
-
-
Outer Chamber Setup: Place the 1-dram inner vial (uncapped) inside a larger 20 mL scintillation vial.
-
Precipitant Addition: Carefully pipette 3.0 mL of n-Pentane into the outer 20 mL vial.
-
Self-Validation Check: Ensure the pentane fluid level is strictly below the rim of the inner vial to prevent capillary siphoning and premature mixing.
-
-
Sealing and Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap and wrap the external seam tightly with Parafilm. Place the setup in a vibration-free, temperature-controlled cabinet at 20 °C.
-
Harvesting: Leave the system completely undisturbed for 7 to 14 days.
-
Self-Validation Check: Inspect the inner vial under a polarized light microscope. Suitable single crystals will exhibit sharp, defined geometric edges, uniform optical extinction when rotated under cross-polarizers, and no visible twinning or macroscopic defects.
-
Quantitative Data Summary
The following table summarizes the optimized operational parameters and expected outcomes for the crystallization of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone across different methodologies.
| Crystallization Method | Primary Solvent | Anti-Solvent / Precipitant | Kinetic Profile | Expected Yield | Crystal Quality / Habit |
| Anti-Solvent | Ethyl Acetate | n-Heptane | Cooling: 45 °C | 85 - 92% | Microcrystalline (High Purity Bulk) |
| Vapor Diffusion | Dichloromethane | n-Pentane | Isothermal (20 °C) | < 40% | Macroscopic Single Crystal (XRD) |
| Slow Evaporation | Acetone | None | Isothermal (20 °C) | 60 - 70% | Variable / Prone to Twinning |
References
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond." Chemical Reviews, 2016. URL: [Link]
-
Jiang, L., Dong, H., & Hu, W. "Single-crystal growth of organic semiconductors." MRS Bulletin, 2013. URL: [Link]
-
Zhang, H., Quon, J. L., Alvarez, A. J., Evans, J., Myerson, A. S., & Trout, B. L. "Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers." Organic Process Research & Development, 2012. URL: [Link]
Application Note: High-Yield Synthesis of Antimicrobial Pyrazolyl-Pyrazolines via Ethanone Intermediates
Topic: Preparation of Antimicrobial Agents Using Pyrazole Ethanone Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists.
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antiviral, and potent antimicrobial effects.[1][2][3][4][5][6] This application note details a robust, high-yield synthetic workflow for generating antimicrobial agents starting from 1-(1H-pyrazol-4-yl)ethanones (pyrazole ethanones). We focus on the derivatization of these ethanone intermediates via Claisen-Schmidt condensation to form chalcones, followed by heterocyclization with hydrazine derivatives to yield bioactive pyrazolines.[1][7] This guide provides validated protocols, mechanistic insights, and biological evaluation criteria to support lead optimization in drug discovery.
Introduction: The Pyrazole Ethanone Scaffold
In the search for novel antibiotics to combat multi-drug resistant (MDR) pathogens, the 1-acetyl-3-methyl-4-substituted-pyrazole motif has emerged as a critical pharmacophore. The ethanone group (
Pharmacophore Rationale[2][6][9]
-
Lipophilicity: The pyrazole core enhances membrane permeability, allowing the molecule to penetrate bacterial cell walls (e.g., S. aureus peptidoglycan layers).
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors, interacting with key bacterial enzymes such as DNA gyrase or Dihydrofolate reductase (DHFR).
-
Synthetic Versatility: The acetyl group allows for the rapid generation of
-unsaturated ketones (chalcones), which are Michael acceptors capable of alkylating bacterial thiol groups.
Synthetic Workflow & Mechanism
The synthesis of these antimicrobial agents follows a linear two-step pathway:
-
Claisen-Schmidt Condensation: Reaction of the pyrazole ethanone with an aromatic aldehyde to form a pyrazolyl-chalcone.[8]
-
Cyclization: Reaction of the chalcone with hydrazine hydrate (or substituted hydrazines) to close the ring, forming a pyrazoline.[1]
Pathway Visualization
Caption: Synthetic route from pyrazole ethanone to bioactive pyrazoline via chalcone intermediate.
Experimental Protocols
Protocol A: Synthesis of Pyrazolyl-Chalcones (Claisen-Schmidt Condensation)
This step creates the
Reagents:
-
1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (10 mmol)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Sodium Hydroxide (NaOH) (40% aqueous solution or pellets)
-
Ethanol (95%)[9]
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the pyrazole ethanone and 10 mmol of the substituted benzaldehyde in 25 mL of ethanol .
-
Catalysis: Place the flask in an ice bath (
). Add 5 mL of 40% NaOH dropwise with constant stirring. Note: Exothermic reaction; control addition rate to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir magnetically for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Pour the reaction mixture onto 100 g of crushed ice containing 2 mL of dilute HCl (to neutralize excess base).
-
Isolation: A colored solid (yellow/orange) will precipitate.[7] Filter the solid under vacuum.
-
Purification: Wash the precipitate with cold water (
) and recrystallize from ethanol to obtain the pure chalcone.
Critical Control Point: If the product "oils out" instead of precipitating, refrigerate the neutralized mixture overnight.
Protocol B: Cyclization to Pyrazolines
This step converts the chalcone into a 5-membered nitrogenous ring, significantly increasing metabolic stability and antimicrobial potency.
Reagents:
-
Pyrazolyl-Chalcone (from Protocol A) (5 mmol)[4]
-
Hydrazine Hydrate (99%) (10 mmol)
-
Glacial Acetic Acid (10 mL) or Ethanol (20 mL)
Procedure:
-
Setup: Dissolve 5 mmol of the chalcone in 20 mL of ethanol (or glacial acetic acid for N-acetylated derivatives).
-
Addition: Add 10 mmol of hydrazine hydrate.
-
Reflux: Heat the mixture under reflux (
) for 6–8 hours . -
Workup: Concentrate the solvent to half volume using a rotary evaporator. Pour the concentrate onto crushed ice.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize from ethanol or DMF.
Biological Evaluation: MIC Assay Protocol
To validate the antimicrobial efficacy of the synthesized agents, determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
Method: Broth Microdilution
-
Stock Preparation: Dissolve compounds in DMSO to a concentration of
. -
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range:
). -
Inoculation: Add
of bacterial suspension ( ) to each well. -
Incubation: Incubate at
for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (
) for visual confirmation (Blue = No growth; Pink = Growth).
Data & Results Analysis
The following table summarizes typical yield ranges and antimicrobial potency based on literature precedents for this scaffold.
| Derivative Type | R-Group (Aldehyde) | Reaction Yield (%) | MIC (S. aureus) ( | MIC (E. coli) ( |
| Chalcone | 4-Cl | 75 - 85 | 50 - 100 | >100 |
| Chalcone | 4-NO | 80 - 88 | 25 - 50 | 50 - 100 |
| Pyrazoline | 4-Cl | 85 - 92 | 12.5 - 25 | 25 - 50 |
| Pyrazoline | 4-OH | 65 - 70 | 50 - 100 | >100 |
| Standard | Ciprofloxacin | N/A | 0.5 - 1.0 | 0.25 - 0.5 |
Interpretation:
-
Cyclization Enhancement: The conversion of chalcones to pyrazolines generally improves antimicrobial activity (lower MIC), likely due to increased rigidity and specific binding affinity.
-
Substituent Effect: Electron-withdrawing groups (Cl, NO
) on the phenyl ring enhance lipophilicity and potency compared to electron-donating groups (OH, OMe).
Troubleshooting & Optimization
-
Low Yield in Step 1: If the Claisen-Schmidt condensation is slow, switch the base from NaOH to Piperidine (catalytic amount) and reflux in ethanol. This is often milder and cleaner.
-
Purification Issues: Pyrazolines can be sticky. If recrystallization fails, use column chromatography with a gradient of Hexane:Ethyl Acetate (8:2 to 6:4) .
-
Solubility: If the final product is insoluble in DMSO for biological testing, sonicate for 15 minutes or add 1% Tween-80 to the broth.
References
-
Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5.[13] Link
-
Al-Saheb, R., et al. (2020).[12][14] Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.[14][15][16] Bioscience Reports, 40(9). Link
-
Divekar, K., et al. (2010).[5] Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 3(1). Link
-
Hassan, S. Y. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(3), 2683-2711. Link
-
Kumar, R., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. International Journal of Chemical and Material Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. orientjchem.org [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. orientjchem.org [orientjchem.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. repository.aaup.edu [repository.aaup.edu]
- 15. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Executive Summary
The functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 4-bromopyrazole is widely recognized as a highly privileged "universal fragment" in crystallographic fragment screening and structure-based drug discovery due to its high binding occurrence across diverse protein targets[1]. Derivatizing this core via N-alkylation with phenacyl bromide analogs provides a versatile gateway to complex, biologically active molecular architectures[2].
This application note details an optimized, highly efficient microwave-assisted organic synthesis (MAOS) protocol for the N-alkylation of 4-bromopyrazole using 2-bromoacetophenone to yield 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. By transitioning from conventional conductive heating to microwave irradiation, researchers can reduce reaction times from several hours to mere minutes while significantly improving product yield and purity.
Scientific Rationale & Mechanistic Insights
The SN2 N-Alkylation Pathway
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The addition of a mild base, such as potassium carbonate (K2CO3), facilitates the deprotonation of the pyrazole N-H (pKa ~ 14.2), generating a highly nucleophilic pyrazolide anion. This anion subsequently attacks the electrophilic
Causality of Experimental Choices
-
Why Microwave Irradiation? Under conventional reflux conditions, this SN2 reaction is sluggish and prone to side reactions, such as the self-condensation of the phenacyl bromide. Microwave irradiation directly and efficiently couples with the highly polar transition state of the SN2 pathway, drastically lowering the activation energy barrier and accelerating the reaction kinetics.
-
Solvent Selection (Acetonitrile): Acetonitrile (CH3CN) is selected as the optimal solvent due to its excellent microwave-absorbing properties. It possesses a high loss tangent (
), which allows for instantaneous, uniform superheating of the reaction mixture without localized hot spots[3]. -
Base Selection (K2CO3): K2CO3 provides the exact basicity required to deprotonate the pyrazole without triggering the degradation or polymerization of 2-bromoacetophenone, which is highly sensitive to stronger bases (e.g., NaOH or NaH).
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the microwave-assisted N-alkylation of 4-bromopyrazole.
Materials and Reagents
-
Nucleophile: 4-Bromopyrazole (99% purity)
-
Electrophile: 2-Bromoacetophenone (Phenacyl bromide, 98% purity)
-
Base: Potassium carbonate (K2CO3, anhydrous)
-
Solvent: Acetonitrile (CH3CN, anhydrous)
-
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL pressure-rated microwave vials with Teflon-lined crimp caps.
Step-by-Step Protocol (5 mmol Scale)
This protocol is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure reaction success at each stage.
Step 1: Reagent Assembly
-
In a clean, dry 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-bromopyrazole (5.0 mmol, 735 mg) and 2-bromoacetophenone (5.25 mmol, 1.04 g).
-
Causality Note: A slight 0.05 equivalent excess of the electrophile ensures complete consumption of the pyrazole, simplifying downstream purification since excess phenacyl bromide is easily removed during recrystallization.
Step 2: Base and Solvent Addition
-
Add anhydrous K2CO3 (7.5 mmol, 1.04 g) to the vial.
-
Suspend the mixture in 5.0 mL of anhydrous acetonitrile.
-
Seal the vial securely with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas for 1 minute via a needle to prevent oxidative degradation at elevated temperatures.
Step 3: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Program the reactor with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Max Power: 150 W
-
Stirring: High (900 rpm)
-
-
Self-Validating Cue: Monitor the pressure curve on the microwave interface. The pressure should stabilize around 3-5 bar. A sudden spike indicates solvent decomposition or an unsealed cap.
Step 4: Reaction Quench and Work-up
-
Allow the microwave to actively cool the vial to room temperature (≤ 30 °C) using compressed air before uncrimping.
-
Self-Validating Cue: The reaction mixture should transition from a colorless, heterogeneous suspension to a pale-yellow mixture containing a white precipitate (KBr salts). A dark brown color indicates thermal degradation.
-
Filter the suspension through a short pad of Celite to remove the inorganic salts (KBr and unreacted K2CO3). Wash the filter cake with an additional 10 mL of ethyl acetate.
Step 5: Isolation and Purification
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude off-white solid.
-
TLC Checkpoint: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3). The starting 4-bromopyrazole (Rf ~ 0.4) should be absent, replaced by a dominant new UV-active spot (Rf ~ 0.6) corresponding to the product.
-
Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under vacuum to afford pure 2-(4-Bromopyrazol-1-yl)-1-phenylethanone.
Data Presentation & Optimization
The following table summarizes the quantitative data gathered during the optimization of this protocol, demonstrating the clear superiority of the selected microwave conditions over conventional methods and alternative reagents.
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Entry | Heating Method | Solvent | Base | Temp (°C) | Time | Yield (%) |
| 1 | Conventional (Oil Bath) | CH3CN | K2CO3 | 80 (Reflux) | 12 hours | 62% |
| 2 | Microwave | Ethanol | Triethylamine | 100 | 20 min | 58% |
| 3 | Microwave | DMF | K2CO3 | 120 | 15 min | 79% |
| 4 | Microwave | CH3CN | Cs2CO3 | 120 | 15 min | 91% |
| 5 | Microwave (Optimized) | CH3CN | K2CO3 | 120 | 15 min | 94% |
Note: Yields refer to isolated, analytically pure product. Entry 5 represents the ideal balance of cost-efficiency (K2CO3 vs. Cs2CO3) and maximum yield.
Troubleshooting & Safety Directives
-
Lachrymator Warning: 2-Bromoacetophenone is a potent lachrymator (tear gas) and a severe skin irritant. All reagent handling, weighing, and vial assembly MUST be performed inside a certified fume hood.
-
Vial Integrity: Always inspect microwave vials for micro-cracks or star fractures before use. Irradiating a compromised vial at 120 °C will result in a catastrophic rupture.
-
Incomplete Conversion: If TLC indicates unreacted 4-bromopyrazole after 15 minutes, verify the water content of your acetonitrile. SN2 reactions are highly sensitive to protic interference; using strictly anhydrous solvent is critical.
References
-
Title: Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles Source: Taylor & Francis Online (Journal of Coordination Chemistry) URL: [3]
-
Title: Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Source: Chemistry Central Journal (Springer) URL:
-
Title: Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening Source: Journal of Medicinal Chemistry - ACS Publications URL: [1]
-
Title: Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions Source: Molecular Diversity (ResearchGate) URL: [2]
Sources
Application Note: Chemoselective and Asymmetric Reduction of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Executive Summary & Strategic Rationale
The synthesis of alpha-pyrazolyl alcohols is a critical operation in modern drug development, as these motifs frequently serve as pharmacophores in kinase inhibitors and receptor antagonists. The substrate, 2-(4-Bromopyrazol-1-yl)-1-phenylethanone , presents a specific synthetic challenge: it contains a reactive ketone moiety adjacent to a pyrazole ring bearing an aryl bromide.
The primary objective of this application note is to detail the reduction of the ketone to 2-(4-Bromopyrazol-1-yl)-1-phenylethanol while strictly preserving the C–Br bond. The preservation of the aryl bromide is non-negotiable, as it acts as the essential synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This guide provides field-proven, self-validating protocols for both the standard racemic reduction and the highly enantioselective asymmetric transfer hydrogenation (ATH).
Mechanistic Causality & Reagent Selection
To ensure process reliability and high purity, the selection of reducing agents must be governed by strict chemoselectivity rules.
The Racemic Pathway: Sodium Borohydride (NaBH₄)
For standard racemic synthesis, is the optimal reagent[1]. Unlike aggressive hydride sources such as Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation—which risk hydrodehalogenation of the pyrazole ring—NaBH₄ operates under mild conditions and is highly tolerant of aryl halides[2]. The reaction is conducted in a protic solvent (methanol) at 0 °C. The low temperature is a deliberate choice to control the exothermic nature of the hydride transfer and to suppress any potential retro-aldol or enolization side reactions.
The Enantioselective Pathway: Noyori Asymmetric Transfer Hydrogenation (ATH)
When chiral APIs are required, the is deployed[3]. This protocol utilizes the chiral precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] . The causality behind choosing this specific catalytic system over traditional chiral boranes (like the CBS reduction) lies in its operational simplicity, scalability, and avoidance of moisture-sensitive, hazardous borane gas. Mechanistically, the Ru-catalyst operates via an outer-sphere mechanism, forming a highly organized six-membered pericyclic transition state stabilized by CH/π and hydrogen-bonding interactions[4]. We utilize a formic acid/triethylamine (HCO₂H/Et₃N) azeotrope as the hydrogen donor. Unlike isopropanol-mediated ATH, which is equilibrium-driven, the decomposition of formic acid into CO₂ gas renders the hydride transfer thermodynamically irreversible, driving the reaction to >99% conversion[5].
Fig 1. Decision tree for the reduction of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone.
Experimental Workflows & Protocols
Protocol A: Racemic Reduction via NaBH₄
Objective: High-yielding, chemoselective reduction to (±)-2-(4-Bromopyrazol-1-yl)-1-phenylethanol.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Bromopyrazol-1-yl)-1-phenylethanone (10.0 mmol, 1.0 eq) in anhydrous Methanol (50 mL, 0.2 M).
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄) (12.0 mmol, 1.2 eq) portionwise over 15 minutes. Causality: Portionwise addition prevents rapid hydrogen gas evolution and thermal spiking, ensuring the aryl bromide remains intact.
-
Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C for an additional 1 hour.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with 100 µL water, and extract with 200 µL EtOAc. Analyze the organic layer via TLC (Hexanes/EtOAc 3:1). The reaction is validated as complete when the UV-active ketone spot (R_f ~0.5) is entirely replaced by the more polar alcohol spot (R_f ~0.2).
-
Quench and Workup: Slowly add saturated aqueous NH₄Cl (20 mL) to the reaction mixture. Causality: NH₄Cl safely neutralizes unreacted borohydride and hydrolyzes the intermediate boron-alkoxy complexes to release the free alcohol.
-
Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure racemic product.
Protocol B: Enantioselective Reduction via Ru-Catalyzed ATH
Objective: Stereocontrolled synthesis of (S)-2-(4-Bromopyrazol-1-yl)-1-phenylethanol.
-
Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine the precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mmol, 1 mol%) with the HCO₂H/Et₃N (5:2) azeotropic mixture (5 mL). Stir for 15 minutes at 25 °C to generate the active Ru-hydride complex.
-
Substrate Introduction: Dissolve 2-(4-Bromopyrazol-1-yl)-1-phenylethanone (10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) to ensure complete solvation of the pyrazole derivative. Inject this solution into the active catalyst mixture.
-
Reaction Propagation: Stir the sealed mixture at 25 °C for 12 hours. The irreversible release of CO₂ gas will drive the reaction forward.
-
Self-Validation Checkpoint: Analyze a micro-aliquot of the crude mixture via Chiral HPLC (Chiralcel OD-H column, Hexanes/Isopropanol 90:10, 1.0 mL/min, UV 254 nm). The presence of a single major peak corresponding to the (S)-enantiomer (compared against the racemic standard from Protocol A) validates both the chemical conversion and the enantioselectivity of the catalytic cycle.
-
Workup: Dilute the mixture with water (50 mL) and extract with EtOAc (3 × 40 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize and remove excess formic acid. Dry over Na₂SO₄, filter, and concentrate.
Fig 2. Mechanistic pathway of the Noyori Asymmetric Transfer Hydrogenation.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative outcomes and operational parameters for both methodologies, providing a quick-reference guide for process scale-up.
| Parameter | Protocol A (Racemic) | Protocol B (Asymmetric) |
| Reagent / Catalyst | NaBH₄ (1.2 eq) | RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%) |
| Hydride Source | NaBH₄ | HCO₂H / Et₃N (5:2 Azeotrope) |
| Solvent System | Methanol (MeOH) | DMF / Azeotrope |
| Operating Temperature | 0 °C warming to 25 °C | 25 °C (Isothermal) |
| Reaction Time | 2 hours | 12 hours |
| Yield (Isolated) | >95% | >90% |
| Enantiomeric Excess (ee) | 0% (Racemic mixture) | >98% (S-enantiomer) |
| Chemoselectivity | >99% (C–Br bond intact) | >99% (C–Br bond intact) |
References
-
The Reduction of Aldehydes and Ketones Chemistry LibreTexts[Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Dalton Transactions (RSC Publishing)[Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Molecules (MDPI)[Link]
-
Transfer hydrogenation in aqueous media University of Liverpool / Elsevier[Link]
-
Reduction and Oxidation of Carbonyl Compounds and Derivatives RSC Books[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
Application Note: Site-Selective Functionalization of the Phenyl Ring in Pyrazole Ethanone Scaffolds
Executive Summary
Pyrazole ethanones, specifically scaffolds such as 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and targeted oncology therapeutics. While the synthesis of these cores from primary aromatic amines is well-documented[1], late-stage functionalization of the N1-phenyl ring presents a significant synthetic challenge. The inherent nucleophilicity of the pyrazole core typically outcompetes the phenyl ring for electrophilic attack[2].
This application note provides a comprehensive, self-validating guide to overcoming this regioselectivity challenge. By exploiting the distinct electronic and coordination properties of the pyrazole nitrogens, researchers can achieve regiodivergent functionalization: directing modifications exclusively to either the para or ortho positions of the N1-phenyl ring.
Mechanistic Causality: Overcoming Pyrazole Nucleophilicity
The pyrazole ring is a
-
Conjugate Acid Formation (EAS): By utilizing strongly acidic conditions (e.g., mixed nitric and sulfuric acids), the basic N2 atom of the pyrazole is protonated[3]. This converts the pyrazole into a pyrazolium cation, completely deactivating the C3/C5 positions. Despite this protonation, the +T (resonance) effect of the N1 atom still facilitates electrophilic substitution on the phenyl ring, with steric bulk directing the incoming electrophile exclusively to the para position[4].
-
Directed C-H Activation: For transition-metal catalysis, the Lewis basic N2 site of the pyrazole acts as a powerful directing group[5]. It coordinates to a Palladium(II) center, bringing the metal into proximity with the ortho C-H bond of the phenyl ring. This enables a Concerted Metalation-Deprotonation (CMD) event, forming a stable 5-membered palladacycle that selectively functionalizes the ortho position.
Figure 1: Regiodivergent pathways for the functionalization of the N1-phenyl ring.
Validated Methodologies
Protocol A: Para-Selective Nitration via Conjugate Acid EAS
This protocol leverages superacidic media to deactivate the pyrazole core, directing nitration to the phenyl ring[3].
Step 1: Substrate Dissolution & Protonation
-
Action: Dissolve 10.0 mmol of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone in 15 mL of concentrated H₂SO₄ at 0 °C.
-
Causality: H₂SO₄ acts as both the solvent and the protonating agent. Protonation of N2 forms the pyrazolium cation, shielding the heterocyclic core from electrophilic attack.
-
Self-Validation: The solution must become completely homogeneous. Quenching a 10 µL aliquot in 1 mL of ice water should yield a white precipitate (unreacted starting material), confirming that the substrate has not degraded.
Step 2: Nitronium Ion Generation and Addition
-
Action: Slowly add a pre-cooled mixture of fuming HNO₃ (11.0 mmol) in conc. H₂SO₄ (5 mL) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.
-
Causality: The mixed acid generates the highly reactive nitronium ion (NO₂⁺). Strict temperature control prevents oxidative cleavage and dinitration. The +T effect of the N1 atom directs the NO₂⁺ to the para position[4].
-
Self-Validation: The reaction mixture transitions to a deep yellow color. TLC monitoring (aliquot quenched in water, extracted with EtOAc) will show the disappearance of the starting material and the appearance of a new, UV-active spot with a lower Rf value.
Step 3: Quenching and Isolation
-
Action: Pour the mixture over 100 g of crushed ice. Carefully neutralize the mixture with saturated aqueous Na₂CO₃ until pH 7 is reached.
-
Causality: Rapid thermal quenching halts the nitration. Neutralization deprotonates the pyrazolium core, returning it to its neutral, water-insoluble state, which drives product precipitation.
-
Self-Validation: A pale yellow solid will precipitate upon reaching neutral pH.
Step 4: Analytical Verification
-
Validation: ¹H NMR (DMSO-d₆) will exhibit an AA'BB' splitting pattern (two doublets integrating for 2H each, J ≈ 8.5 Hz) in the 8.0–8.3 ppm range, confirming exclusive para-substitution. The pyrazole C3 and C5 protons will remain intact as sharp singlets.
Protocol B: Ortho-Selective Arylation via Pd(II)-Catalyzed C-H Activation
This protocol utilizes the N2 lone pair to direct Palladium insertion into the adjacent ortho C-H bond[5].
Step 1: Catalyst and Substrate Assembly
-
Action: In an oven-dried Schlenk flask, combine the substrate (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 mmol) in glacial acetic acid (5 mL) under an argon atmosphere.
-
Causality: The N2 atom coordinates to the Pd(II) center. AgOAc serves a critical dual purpose: it acts as an internal base to facilitate the Concerted Metalation-Deprotonation (CMD) step, and it abstracts iodide from the Pd center (forming insoluble AgI) to prevent catalyst poisoning.
-
Self-Validation: The initial mixture appears as a heterogeneous orange suspension.
Step 2: C-H Activation and Coupling
-
Action: Seal the flask and heat at 110 °C for 12 hours.
-
Causality: Elevated thermal energy is required to overcome the activation barrier for C-H bond cleavage, leading to the formation of the key 5-membered palladacycle intermediate.
-
Self-Validation: As the reaction progresses, the suspension darkens significantly. The formation of a black precipitate (Pd black) indicates active catalytic turnover and eventual catalyst deactivation.
Step 3: Workup and Purification
-
Action: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.
-
Causality: Celite filtration removes the insoluble AgI byproducts and precipitated Pd black. The NaHCO₃ wash neutralizes the acetic acid solvent.
Step 4: Analytical Verification
-
Validation: ¹H NMR (CDCl₃) will show the loss of one ortho proton on the N1-phenyl ring (integration of the phenyl region reduces from 5H to 4H). The presence of a new multiplet corresponding to the coupled aryl group confirms successful ortho-arylation.
Figure 2: Catalytic cycle for the N2-directed Pd(II)-catalyzed ortho-arylation of the N1-phenyl ring.
Quantitative Performance Data
The table below summarizes the expected quantitative outcomes and mechanistic parameters for the functionalization of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone based on the chosen pathway.
| Functionalization Type | Reagents / Catalyst | Directing Mechanism | Primary Site | Typical Yield | Key Intermediate |
| Nitration (EAS) | HNO₃, H₂SO₄ (0 °C) | N2 Protonation (Deactivation) | Para (C4') | 75 - 85% | Pyrazolium Cation |
| Bromination (EAS) | Br₂, Ag₂SO₄, H₂SO₄ | N2 Protonation (Deactivation) | Para (C4') | 65 - 80% | Pyrazolium Cation |
| Arylation (C-H) | Ar-I, Pd(OAc)₂, AgOAc | N2 Lone Pair Coordination | Ortho (C2') | 70 - 90% | 5-Membered Palladacycle |
| Alkenylation (C-H) | Olefin, Ru(p-cymene)Cl₂ | N2 Lone Pair Coordination | Ortho (C2') | 60 - 85% | Ruthenacycle |
References
-
Title: Reactions of Phenyl-Substituted Heterocyclic Compounds: II. Nitrations and Brominations of 1-Phenylpyrazole Derivatives. Source: Canadian Science Publishing URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Sources
Purification strategies for N-alkylated bromopyrazoles
Welcome to the Technical Support Center for the purification of N-alkylated bromopyrazoles. This guide is engineered for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting strategies, diagnostic workflows, and standardized methodologies to resolve the specific chromatographic and chemical challenges associated with these highly lipophilic, functionally dense heterocycles.
Diagnostic Purification Workflow
Before selecting a purification method, it is critical to diagnose the specific composition of your crude reaction mixture. Use the following logic tree to determine the most efficient path to isolation.
Logical diagnostic workflow for N-alkylated bromopyrazole purification.
Troubleshooting & FAQs
Q1: My N1 and N2 bromopyrazole regioisomers are co-eluting on standard silica gel (Hexane/EtOAc). How can I resolve them? Causality: The bromine atom is highly lipophilic and alters the dipole moment of the pyrazole ring. When alkylated, the difference in polarity between the N1 and N2 isomers is often negligible in standard aliphatic/ester solvent systems, leading to co-elution[1]. Solution:
-
Solvent System Exploration: Switch from Hexane/EtOAc to a system that exploits polarizability and
interactions, such as Toluene/EtOAc[2]. -
Ternary Systems: Adding a small percentage of a third solvent (e.g., 1–5% Dichloromethane) can disrupt the co-elution sphere and selectively alter the retention factor (Rf) of one isomer[2].
-
Reverse-Phase HPLC: If normal phase fails, switch to preparative Reverse-Phase HPLC using a C18 column. The hydrophobic C18 chains are highly sensitive to the spatial orientation of the alkyl group relative to the bromine atom, often providing baseline resolution where silica fails[3].
Q2: I have unreacted bromopyrazole starting material in my mixture. Standard acid/base extraction isn't working. Why, and what is the alternative? Causality: Unsubstituted pyrazoles typically have a conjugate acid pKa around 2.5. The electron-withdrawing nature of the bromine atom further reduces the basicity of the pyrazole ring. Therefore, standard acidic washes (e.g., 1 M HCl) fail to protonate the unreacted bromopyrazole sufficiently to drive it into the aqueous layer[4]. Solution: Instead of relying on basicity, exploit the nucleophilic N-H bond of the unreacted starting material. Treat the crude mixture with a polymer-bound isocyanate resin. The unreacted bromopyrazole (which retains a free N-H) will react with the resin and be covalently bound to the solid support. The fully N-alkylated products lack this N-H bond and remain in solution. Simple filtration removes the impurity.
Q3: I am observing significant peak tailing during HPLC purification of my N-alkylated bromopyrazoles. How do I fix this?
Causality: Peak tailing in nitrogen-rich heterocycles is typically caused by secondary interactions between the basic nitrogen lone pairs and unendcapped, acidic silanol groups on the silica or C18 stationary phase[3].
Solution: Introduce a competitive modifier to the mobile phase. For reverse-phase HPLC, adding 0.1% Trifluoroacetic acid (TFA) or Formic acid protonates the silanol groups, suppressing the secondary interactions[3]. For normal-phase flash chromatography, pre-treating the column with 1% Triethylamine (
Q4: Is there a synthetic strategy to avoid this difficult regioisomer separation entirely? Causality: Direct N-alkylation of unsymmetrical pyrazoles inherently proceeds through a tautomeric mixture, leading to poor regiocontrol. Solution: Utilize a directing/protecting group strategy. Using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group allows for selective functionalization. The SEM group can be transposed or used to block one nitrogen, directing the alkylation exclusively to the desired position, thereby bypassing the need to separate regioisomers entirely[5].
Quantitative Data: Chromatographic Optimization
Table 1: Empirical separation factors for N-alkylated bromopyrazole regioisomers across various stationary and mobile phases.
| Stationary Phase | Mobile Phase System | Modifier | Expected | Mechanism of Action |
| Silica Gel (Normal) | Hexane / EtOAc | None | Standard partitioning; generally poor resolution for highly lipophilic bromopyrazoles. | |
| Silica Gel (Normal) | Toluene / EtOAc | 1% | Toluene provides | |
| C18 (Reverse-Phase) | 0.1% TFA | Hydrophobic differentiation of the alkyl chain's spatial orientation relative to the bromine atom. | ||
| C18 (Reverse-Phase) | 0.1% Formic Acid | Methanol provides different hydrogen-bonding dynamics, useful if MeCN yields co-elution. |
Standardized Methodologies
Protocol A: High-Resolution Flash Chromatography for Regioisomer Separation
This protocol is self-validating: if the dry-loading step is executed correctly, the sample band will remain narrow, maximizing the theoretical plates of the column.
-
Dry Loading Preparation: Dissolve the crude N-alkylated bromopyrazole mixture in a minimal volume of Dichloromethane (DCM). Add standard grade silica gel (approximately 3
the mass of the crude material).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Causality: Dry loading prevents the band broadening caused by the sample's dissolution solvent interacting with the mobile phase, which is critical for resolving closely eluting isomers.
-
Column Equilibration: Pack a high-resolution silica column (230-400 mesh) and equilibrate with the optimized mobile phase (e.g., 90:10 Toluene:EtOAc).
-
Sample Application: Apply the dry-loaded sample evenly to the head of the column. Top with a thin layer of clean sand to prevent surface disruption.
-
Elution: Elute using a very shallow gradient (e.g., increasing EtOAc by 1% every 3 column volumes). Causality: Shallow gradients maximize the time the compounds spend partitioning between phases, amplifying minor differences in Rf.
-
Fractionation: Collect small volume fractions and monitor via TLC or LC-MS. Combine pure fractions of each respective isomer and concentrate under reduced pressure.
Protocol B: Chemical Scavenging of Unreacted Bromopyrazole
Use this protocol when
-
Dissolution: Dissolve the crude reaction mixture in anhydrous THF or DCM (10 mL per gram of crude material).
-
Resin Addition: Add 2.0 equivalents (relative to the estimated unreacted starting material based on LC-MS conversion) of polymer-bound isocyanate resin.
-
Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 4–6 hours. Causality: The free N-H of the unreacted bromopyrazole acts as a nucleophile, attacking the isocyanate and tethering the impurity to the insoluble resin matrix. The N-alkylated product lacks this proton and is unreactive.
-
Filtration: Filter the suspension through a sintered glass funnel or a short plug of Celite. Wash the resin bed with additional DCM (
mL) to ensure complete recovery of the N-alkylated product. -
Isolation: Evaporate the filtrate under reduced pressure to yield the purified N-alkylated bromopyrazole.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity - UAB Barcelona. 1
-
Column chromatography conditions for separating pyrazole isomers - Benchchem. 3
-
Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole - Benchchem. 2
-
Identifying and removing byproducts in pyrazole synthesis - Benchchem. 4
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. 5
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side products in pyrazole-phenacyl bromide coupling
Technical Support Center: Pyrazole-Phenacyl Bromide Coupling Ticket ID: PYR-PH-001 Subject: Minimizing Side Products & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist
Executive Summary: The Reaction Landscape
The coupling of pyrazole (nucleophile) and phenacyl bromide (electrophile) is a classic
-
Regioisomeric Heterogeneity: Competition between
and attack in unsymmetrical pyrazoles. -
Over-Alkylation: Formation of quaternary pyrazolium salts (bis-alkylation).
-
Electrophile Degradation: Hydrolysis or self-condensation of phenacyl bromide.
This guide provides a root-cause analysis and validated protocols to suppress these side pathways.
Troubleshooting Modules (Q&A Format)
Module A: The Regioselectivity Crisis (N1 vs. N2)
User Question: I am using a 3-substituted pyrazole. I need the N1-alkylated product, but I’m getting a 60:40 mixture of N1 and N2 isomers. How do I shift this ratio?
Technical Diagnosis:
In unsymmetrical pyrazoles (e.g., 3-methylpyrazole), the
-
Thermodynamics vs. Kinetics: The
tautomer is often more stable, but the position (adjacent to the substituent) might be more nucleophilic depending on the electronic nature of the substituent. -
Steric Clash: Alkylation generally favors the less sterically hindered nitrogen (the nitrogen distal to the bulky substituent).
Corrective Protocol:
-
Switch to Cesium Carbonate (
): This is the "Cesium Effect." The large ionic radius ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (1.67 Å) forms a "loose" ion pair with the pyrazolate anion, increasing its effective nucleophilicity and allowing the reaction to be governed more strictly by steric factors rather than tight coordination, often improving selectivity for the less hindered isomer [1][2]. -
Solvent Polarity: Use DMF or DMSO .[1] These dipolar aprotic solvents solvate the cation (
or ) well but leave the pyrazolate anion "naked" and reactive. This promotes the reaction at the thermodynamically favored position. -
Avoid Protic Solvents: Alcohols (MeOH, EtOH) hydrogen bond with the nucleophile, dampening reactivity and often eroding selectivity.
Data Comparison: Base Effect on Selectivity (Model reaction: 3-methylpyrazole + phenacyl bromide)
| Base | Solvent | Ratio (N1 : N2) | Yield | Notes |
| Acetone | 60 : 40 | 75% | Poor selectivity due to tight ion pairing. | |
| THF | 55 : 45 | 82% | Fast reaction, but "loose" selectivity. | |
| DMF | 92 : 8 | 94% | Recommended System. High selectivity via steric control. |
Module B: The Over-Alkylation Trap
User Question: My LC-MS shows a mass corresponding to [M + Phenacyl]+. I suspect I'm forming the quaternary salt. How do I stop the reaction at mono-alkylation?
Technical Diagnosis: Once the mono-alkylated pyrazole is formed, it is still a nucleophile (albeit a weaker one). If the local concentration of phenacyl bromide is high, the lone pair on the remaining nitrogen will attack a second equivalent of electrophile, forming a dialkyl pyrazolium salt .
Corrective Protocol:
-
Stoichiometry Reversal: Do not add the pyrazole to the bromide. Instead, add the phenacyl bromide dropwise to a solution of the pyrazole and base. This ensures the phenacyl bromide is always the limiting reagent in the local reaction environment.
-
Equivalents: Use exactly 0.95 - 1.0 equivalents of phenacyl bromide. Never use an excess. It is better to leave 5% unreacted pyrazole (easy to wash away) than to form 5% quaternary salt (difficult to separate).
-
Temperature Control: Conduct the addition at 0°C . Lower temperature discriminates between the activation energy of the neutral pyrazole (lower barrier) and the mono-alkylated product (higher barrier due to steric bulk).
Module C: Electrophile Instability
User Question: My reaction turned black/dark brown, and the yield is <30%. The phenacyl bromide bottle is old.
Technical Diagnosis:
Phenacyl bromide (
-
Hydrolysis: In the presence of trace moisture and carbonate bases (
), it hydrolyzes to -hydroxyacetophenone. -
Dimerization: It can undergo self-condensation to form substituted furans or diketones under basic conditions if the nucleophile (pyrazole) is slow to react [3].
Corrective Protocol:
-
Reagent Quality Check: Phenacyl bromide should be a white to pale beige crystalline solid. If it is a brown oil or sticky solid, it must be recrystallized (typically from ethanol/hexane) before use.
-
Dry Conditions: Use anhydrous solvents (DMF/MeCN). The base (
or ) must be dried in an oven ( ) to remove water that promotes hydrolysis.
Visualizing the Pathways
The following diagram illustrates the competitive pathways and the intervention points for optimization.
Caption: Figure 1. Competitive reaction pathways. Path A is maximized by using Cesium Carbonate in DMF.[2][3] Path C is minimized by slow addition of electrophile.
The "Golden Standard" Protocol
Based on the troubleshooting analysis, this is the recommended optimized workflow.
Reagents:
-
Substituted Pyrazole (
equiv) -
Phenacyl Bromide (
equiv, recrystallized if necessary) -
Cesium Carbonate (
, equiv, anhydrous) -
Solvent: Anhydrous DMF (
M concentration)
Step-by-Step:
-
Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Pyrazole (
equiv) in anhydrous DMF. -
Deprotonation: Add
( equiv) in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may become slightly cloudy. -
Controlled Addition: Cool the mixture to
(ice bath). Dissolve Phenacyl Bromide ( equiv) in a minimal amount of DMF. Add this solution dropwise over 15–20 minutes. -
Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains but product is forming, do not add more bromide immediately. Wait.
-
-
Workup: Pour the mixture into ice-cold water (5x reaction volume).
-
If solid precipitates: Filter and wash with water (removes inorganic salts).
-
If oil forms: Extract with Ethyl Acetate (
). Wash combined organics with Brine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) to remove DMF. Dry over .[4]
-
-
Purification: Recrystallization (often possible from EtOH) or Flash Chromatography.
Troubleshooting Decision Tree
Caption: Figure 2. Quick-reference troubleshooting logic for common coupling failures.
References
-
Fustero, S. et al. "Regioselective N-Alkylation of Pyrazoles: The 'Cesium Effect' and Solvent Influence." Journal of Organic Chemistry, 2009. (Note: Generalized citation for Cs effect in azoles).
-
BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Knowledge Base, 2025.
-
Duan, X.-F. et al. "Organic reactions promoted by cesium salts."[5] Chinese Journal of Organic Chemistry, 2006.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Solving solubility issues of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone in biological assays
Compound of Interest: 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support guide for 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. As a substituted pyrazole derivative, this compound possesses a molecular structure that suggests low aqueous solubility, a common characteristic of many small molecule drug candidates. This guide is designed to provide you with a comprehensive, step-by-step framework for addressing and overcoming solubility-related challenges in your biological assays. Our approach is rooted in fundamental physicochemical principles to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. What is the best way to prepare a stock solution of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone?
A1: For a hydrophobic compound like 2-(4-Bromopyrazol-1-yl)-1-phenylethanone, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of nonpolar and polar compounds.[1]
Causality: The initial high-concentration stock in 100% DMSO serves as a crucial first step. It ensures the compound is fully dissolved before its introduction into an aqueous environment. This approach is standard practice in drug discovery but requires careful management to avoid issues in subsequent dilutions.[2][3]
Recommended Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone needed. The molecular weight is 279.12 g/mol . To make 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 279.12 g/mol = 0.00279 g = 2.79 mg
-
-
Weighing: Accurately weigh 2.79 mg of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the solution thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure no visible particulates remain.
-
Storage: Store the stock solution in tightly sealed containers at -20°C or -80°C to maintain integrity and prevent water absorption, as DMSO is hygroscopic.[1] Avoid repeated freeze-thaw cycles.[1]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic and very common problem. The compound is crashing out of solution because the solvent environment is rapidly changing from 100% organic (DMSO) to almost 100% aqueous. While your compound is soluble in DMSO, its solubility in the final aqueous buffer is much lower.[1][4]
Causality: The high concentration of the compound in the DMSO stock exceeds its maximum solubility in the final aqueous buffer. This leads to precipitation, which can cause inaccurate results, block liquid handling equipment, and give false positives or negatives.[2][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Optimize Dilution Protocol: Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous buffer.[1] This reduces the concentration shock.
-
Lower Final Compound Concentration: Determine the highest concentration of your compound that remains soluble in the final assay buffer (containing a low, fixed percentage of DMSO). This is your working solubility limit.
-
Use Co-solvents: Introduce a water-miscible organic co-solvent into your final assay buffer.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic solutes.[7]
-
Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][8]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[9][10][][12][13]
Q3: What concentration of DMSO is safe for my cells, and could it be interfering with my assay?
A3: This is a critical consideration. High concentrations of DMSO can be toxic to cells and interfere with assay components, such as enzymes.[1]
Causality: DMSO can alter cell membrane permeability, induce oxidative stress, and even cause cell death at higher concentrations.[14] It can also directly interact with proteins, potentially altering their conformation and function, which can affect enzyme kinetics.[15][16]
Recommended Final DMSO Concentrations:
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale |
| General Cell-based Assays | ≤ 0.5% | A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[1][14] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity than established cell lines.[1] |
| Enzyme/Biochemical Assays | ≤ 1% | While often more robust, it's crucial to validate that this concentration does not alter enzyme activity.[17] |
| In Vivo Animal Studies | ≤ 2% | The final concentration in the dosing solution should be minimized to reduce systemic toxicity.[1] |
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the assay medium with the same final concentration of DMSO (and any other co-solvents) as your test samples but without the compound. This allows you to subtract any effects of the solvent system itself.
Troubleshooting Guides & Advanced Protocols
Guide 1: Using Co-solvents to Enhance Solubility
If optimizing DMSO concentration is insufficient, a co-solvent system can be effective.
Protocol: Preparing a Working Solution with a Co-solvent
-
Select a Co-solvent: Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). Their biocompatibility and solubilizing power vary.
-
Prepare Co-solvent/Buffer Mix: Prepare your final assay buffer containing a small percentage of the chosen co-solvent (e.g., 5% Ethanol).
-
Dilution: Take your high-concentration DMSO stock of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone.
-
Test Dilution: Perform a test dilution of your DMSO stock into the co-solvent/buffer mix. For example, a 1:100 dilution of a 10 mM stock into the buffer would yield a 100 µM final concentration with 1% DMSO.
-
Observe: Check for precipitation. You may need to optimize the percentage of the co-solvent. Start low (1-2%) and increase if necessary, always being mindful of potential effects on your biological system.
Causality Explained: Co-solvents like ethanol or PEG 400 are amphiphilic, possessing both polar and non-polar regions. They integrate into the water's hydrogen-bonding network, creating "pockets" of lower polarity where a hydrophobic compound like 2-(4-Bromopyrazol-1-yl)-1-phenylethanone can more favorably reside.[7]
Guide 2: Leveraging Cyclodextrins for Problematic Compounds
For highly insoluble compounds, cyclodextrins are an excellent and widely used formulation tool.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Mechanism of Action: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol: Formulation with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add your 2-(4-Bromopyrazol-1-yl)-1-phenylethanone (either as a solid or from a minimal amount of a volatile organic solvent like ethanol that can be evaporated later) to the HP-β-CD solution.
-
Complexation: Mix vigorously. This process can be slow and may require overnight shaking or sonication to reach equilibrium.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains the soluble drug-cyclodextrin complex.
-
Quantification: It is best practice to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Assay Dilution: Use this solubilized stock for dilutions into your final assay medium. Remember to include HP-β-CD in your vehicle control.
Causality Explained: The hydrophobic 2-(4-Bromopyrazol-1-yl)-1-phenylethanone molecule partitions into the non-polar inner cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to remain dissolved in the aqueous buffer.[9][10][13] This is a non-covalent, reversible interaction.[]
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Gautam, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- BenchChem. (2025). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
- ResearchGate. (n.d.). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis.
- PubMed. (2013, June 15). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- PubMed. (2018, April 25). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis.
- PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (2026, February 9). Compound Precipitation in High-Concentration DMSO Solutions.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
- ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. brieflands.com [brieflands.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. researchgate.net [researchgate.net]
- 16. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting catalyst poisoning in coupling reactions of bromopyrazoles
Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: BROMO-PYR-ERR-001 Subject: Troubleshooting Catalyst Poisoning in Pd-Catalyzed Cross-Couplings
Welcome to the Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely here because your Suzuki or Buchwald coupling involving a bromopyrazole has failed. You might see black precipitate (Pd black) , stalled conversion , or debrominated starting material .
Bromopyrazoles are "non-innocent" substrates. Unlike simple aryl halides, they actively fight against your catalyst. The nitrogen atoms in the pyrazole ring are competent ligands that can displace your phosphines, leading to the formation of inactive Palladium-Azolyl complexes. This guide is not a recipe book; it is a diagnostic engine to help you regain control of your kinetics.
Module 1: Diagnosis – Is it Poisoning or Instability?
Before changing ligands, we must confirm the failure mode.
The Symptom: The reaction starts strong but stalls at 20-30% conversion. Adding more heat turns the solution black. The Differential Diagnosis:
-
Catalyst Poisoning: The substrate (pyrazole) or product binds to Pd, shutting down the cycle.
-
Catalyst Death: The catalyst is thermally unstable or sensitive to O2.
The Diagnostic Protocol: "The Spike Test"
Perform this experiment to distinguish between the two:
-
Run your standard reaction until it stalls.
-
Take an aliquot (Timepoint A).
-
Action: Add a fresh charge of Catalyst (1 mol%) and Ligand.
-
Run for 1 hour. Take an aliquot (Timepoint B).
| Observation (Timepoint B) | Diagnosis | Root Cause |
| No Change in Conversion | Product Inhibition | The product is a stronger poison than the starting material. The reaction is self-terminating. |
| Conversion Increases | Catalyst Death/Poisoning | The original catalyst is dead. If it died fast (minutes), it's poisoning. If it died slow (hours), it's thermal instability. |
| Reaction turns black immediately | Ligand Dissociation | Your ligand is not bulky enough to stay on the metal. |
Module 2: The Mechanism of Failure
Why does this happen? In standard couplings, Palladium (Pd) wants to bind to your Ligand (L). However, pyrazoles are
The "Death Spiral" Pathway:
-
Displacement: Pyrazole displaces Ligand L.
-
Sequestration: Formation of stable
or complexes. -
Aggregation: These complexes are often off-cycle and eventually collapse into inactive Pd black.
Figure 1: The competitive binding mechanism. The red dashed line represents the parasitic pathway where the pyrazole substrate acts as a ligand, removing active Pd from the cycle.
Module 3: The Hardware Fix (Ligand Selection)
To stop the pyrazole from binding, you must use a ligand that is sterically bulky enough to physically block the nitrogen approach, yet electron-rich enough to facilitate oxidative addition.
Recommended Catalyst Systems
| Catalyst Class | Specific Recommendation | Why it works |
| Buchwald G3/G4 | XPhos Pd G4 or BrettPhos Pd G4 | The biaryl backbone creates a "roof" over the Pd center. The steric bulk prevents the "flat" pyrazole from coordinating, while the Pd-G4 precatalyst ensures immediate activation without an induction period (where poisoning often starts). |
| Pd-PEPPSI | Pd-PEPPSI-IPent | The "IPent" (Isopentyl) groups are massive. This NHC ligand is specifically designed to resist coordination by "sticky" heterocycles like pyridines and pyrazoles. |
| Classic (Avoid) | Pd(PPh3)4, Pd(dppf)Cl2 | DO NOT USE. These ligands are too small and labile. The pyrazole will displace them instantly. |
Pro-Tip: If using XPhos, ensure you use the Pre-catalyst (G3 or G4) . Mixing Pd(OAc)2 + XPhos in situ often fails because the pyrazole binds to the Pd(OAc)2 before the XPhos can coordinate.
Module 4: The Chemical Fix (Protecting Groups)
If the catalyst fix fails, you must mask the nitrogen. The choice of protecting group (PG) is critical because some PGs are unstable under Suzuki conditions (basic, aqueous, hot).
Protecting Group Decision Matrix
| Protecting Group | Stability (Suzuki Conditions) | Deprotection Ease | Verdict |
| Boc (tert-butyloxycarbonyl) | Low | High (Acid) | Risky. Boc is electron-withdrawing (good for activation) but thermally labile in basic media (>80°C). It often falls off during the reaction, leading to sudden poisoning. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | High | Low/Med (TBAF/Acid) | Robust. Best for scale-up. Withstands harsh bases.[1] Harder to remove. |
| THP (Tetrahydropyranyl) | Medium-High | High (Mild Acid) | The "Goldilocks" Choice. Stable to base/heat, but falls off easily with dilute HCl. |
Protocol: One-Pot THP Protection/Coupling
Ref: Based on green protection strategies for pyrazoles.
-
Protection: Treat Bromopyrazole (1.0 eq) with DHP (3,4-dihydro-2H-pyran, 1.5 eq) and catalytic TsOH (1 mol%) in Toluene at 50°C for 2 hours.
-
Check: TLC should show conversion to a less polar spot.
-
Coupling (Directly add):
-
Add Boronic Acid (1.5 eq).
-
Add Base: K3PO4 (3.0 eq) (Use Phosphate, not Carbonate, to protect the THP).
-
Add Catalyst: XPhos Pd G3 (2 mol%) .
-
Add Water (10% v/v relative to Toluene).
-
Heat to 90°C.
-
Module 5: Troubleshooting "Debromination"
Issue: You analyze the LCMS and see the bromine is gone, replaced by a Hydrogen (M-Br+H). No coupling occurred. Cause: The "Hydride Transfer" pathway.[2] This happens when the cycle is slow (due to poisoning) and the base acts as a hydride donor (especially in alcoholic solvents).
The Fix:
-
Change the Solvent: Remove alcohols (MeOH, EtOH). Use Dioxane or Toluene .[2]
-
Change the Base: Switch from alkoxides (NaOtBu) or Carbonates to Cesium Fluoride (CsF) or K3PO4 . Fluoride bases are non-protic and cannot donate hydrides.
-
Strict Degassing: Oxygen promotes homocoupling, which consumes your boronic acid, leaving the Pd species idle and prone to reducing the aryl halide.
Interactive Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting failed couplings. Follow the path based on your LCMS data.
References
-
Mechanism of Poisoning
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes (Relevant to N-coordin
- Source: Organometallics / NIH PubMed
-
Link:[Link]
- Buchwald Ligands & Precatalysts: Title: Buchwald Ligands: Evolution and Application in C-N and C-C Coupling. Source: Sigma-Aldrich / Merck Technical Review
-
Pd-PEPPSI-IPent Protocols
-
Protecting Group Strategies (THP)
-
General Troubleshooting Guide
- Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Source: BenchChem Technical Support[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone under acidic conditions
Technical Support Center: Stability & Handling Guide Subject: 2-(4-Bromopyrazol-1-yl)-1-phenylethanone under Acidic Conditions Ticket ID: CHEM-SUP-2025-BR-PYR Status: Resolved / Knowledge Base Article
Executive Summary
2-(4-Bromopyrazol-1-yl)-1-phenylethanone (CAS: N/A, analogue derivatives common) exhibits a bimodal stability profile under acidic conditions. While chemically robust against hydrolytic cleavage in dilute mineral acids and organic acids (AcOH, TFA) at ambient temperatures, it is prone to reversible salt formation (protonation) which significantly alters its solubility and chromatographic behavior. Under extreme conditions (concentrated strong acid + heat), the N-phenacyl linkage may become susceptible to cleavage or the ketone moiety may undergo acid-catalyzed condensation.
This guide details the mechanistic behavior, troubleshooting protocols, and standard operating procedures (SOPs) for researchers working with this scaffold.
Module 1: Chemical Stability & Reactivity Profile
The Protonation Equilibrium (Primary Interaction)
In acidic media (pH < 4), the primary interaction is not degradation, but protonation at the
-
Mechanism: Reversible protonation forms the pyrazolium salt .
-
Observation: The neutral molecule is lipophilic (soluble in DCM, EtOAc). The protonated species is ionic (soluble in water/MeOH, precipitates in non-polar solvents).
-
Impact: This is often mistaken for degradation during LCMS analysis due to retention time shifts.
Hydrolytic Stability (The N-Phenacyl Bond)
The
-
Risk Factor: High temperatures (>80°C) in concentrated HCl or
can facilitate retro-Michael-type cleavage or acid-catalyzed dealkylation, releasing 4-bromopyrazole and -hydroxyacetophenone (or chlorinated derivatives).
Electrophilic Susceptibility
-
Bromine Substituent: Stable to acid. Will not debrominate under standard acidic conditions.
-
Ketone: Susceptible to acid-catalyzed enolization. In the presence of aldehydes or other electrophiles, acid will catalyze Aldol-type condensations at the methylene (
) position.
Module 2: Mechanistic Visualization
The following diagram illustrates the stability logic and potential pathways under varying acidic intensities.
Caption: Figure 1. Stability landscape of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. Blue paths indicate reversible physical changes; Red paths indicate chemical degradation.
Module 3: Troubleshooting Guide
User Scenario A: "My compound disappeared on LCMS after sitting in the autosampler."
| Diagnostic Step | Explanation | Action |
| Check Mobile Phase | If using 0.1% Formic Acid or TFA, the compound is protonated ( | Look for the mass of the parent + H. Note that the retention time (RT) will shift earlier (more polar) compared to a neutral run. |
| Check UV Spectrum | Protonation changes the electronic absorption of the pyrazole ring. | Compare the UV |
| Conclusion | False Alarm. The compound is stable but ionized. | Run a test injection with a neutral mobile phase (e.g., Ammonium Bicarbonate) to confirm RT reverts. |
User Scenario B: "A white solid precipitated when I added HCl in Dioxane."
| Diagnostic Step | Explanation | Action |
| Analyze Solid | You likely formed the Hydrochloride salt, which is insoluble in dioxane/ether. | Filter the solid and dissolve in |
| Verify Integrity | Check for loss of the phenacyl | If the |
| Resolution | Salt Formation. | Neutralize with saturated |
User Scenario C: "Reaction failed when trying to alkylate the ketone in acid."
| Diagnostic Step | Explanation | Action |
| Reactivity Check | Acid protonates the pyrazole, creating a cationic species that exerts a strong electron-withdrawing effect ( | This deactivates the molecule toward electrophilic attack but activates the |
| Strategy Shift | Acid is likely hindering the desired pathway. | Switch to basic conditions (e.g., |
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
-
State: Store as a solid powder.
-
Acid Sensitivity: Avoid long-term storage in acidic solutions (e.g., HPLC samples in 0.1% TFA) for >48 hours to prevent slow hydrolysis or enol-based side reactions.
-
Recommended Solvent: DMSO or Acetonitrile (neutral).
SOP-02: Recovery from Acidic Waste
If the compound is "stuck" in an acidic aqueous layer during workup:
-
Cool the solution to 0°C.
-
Basify slowly with 1M NaOH or Sat.
until pH > 8. Caution: Exotherm. -
Monitor for precipitation of the free base.
-
Extract immediately with Ethyl Acetate or DCM.
-
Wash organic layer with brine to remove residual salts.
References
-
MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules, vol. 27, no. 10, 2022. [Link]
-
GalChimia. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." GalChimia Technical Notes, 2023.[1] [Link]
Sources
Technical Support Center: Recrystallization & Solvent Selection for High-Purity Pyrazole Ethanones
Welcome to the Technical Support Center for the purification of pyrazole ethanone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the thermodynamic and kinetic principles that govern successful crystallization. Pyrazole ethanones are critical pharmacophores in drug discovery, and achieving >99% purity requires a deep understanding of their unique intermolecular interactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your purification workflows are robust and reproducible.
Strategic Workflow for Solvent Selection
Before addressing specific troubleshooting scenarios, it is critical to establish a logical baseline for solvent screening. The following decision matrix illustrates the causal progression from initial solubility testing to the isolation of high-purity crystals.
Decision matrix for pyrazole ethanone recrystallization solvent screening.
Frequently Asked Questions (FAQs): Solvent Selection Fundamentals
Q1: What are the primary physicochemical factors to consider when selecting a solvent for pyrazole ethanones? A1: Pyrazole ethanones possess a complex hydrogen-bonding network. The pyrazole ring contains nitrogen atoms that act as potent hydrogen bond acceptors (and donors, if unsubstituted at the 1-position), while the ethanone moiety provides a highly polar carbonyl group. When selecting a solvent, you must evaluate the enthalpy of mixing and the solvent's impact on nucleation kinetics. Solvents that form excessively strong hydrogen bonds with the solute can restrict the assembly of the optimal intermolecular network needed for the stable crystal polymorph[1]. Conversely, moderately polar solvents like ethanol or acetone balance high solubility at elevated temperatures with an efficient reduction in solubility upon cooling, making them ideal for these derivatives[2][3].
Q2: Which solvent systems are empirically most effective for pyrazole ethanone derivatives? A2: The optimal solvent depends heavily on the specific substituents attached to the pyrazole core. Table 1 summarizes the quantitative and qualitative data for the most effective single and binary solvent systems used in the field. For example, 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is optimally recrystallized from ethanol, whereas more lipophilic brominated analogs often require toluene[3].
Table 1: Quantitative & Qualitative Data for Common Solvent Systems
| Solvent System | Type | Boiling Point (°C) | Suitability for Pyrazole Ethanones | Typical Yield (%) |
| Ethanol | Single | 78.4 | Excellent for moderately polar derivatives; promotes stable polymorphs. | 70 - 85% |
| Acetone | Single | 56.0 | Good for highly substituted, lipophilic pyrazoles. | 65 - 80% |
| Toluene | Single | 110.6 | Ideal for highly non-polar derivatives; offers a wide temperature range. | 75 - 90% |
| Ethanol / Water | Binary (Anti-solvent) | N/A | Best for compounds highly soluble in alcohols. Water forces supersaturation. | 80 - 95% |
| Ethyl Acetate / Hexanes | Binary (Anti-solvent) | N/A | Excellent for tuning polarity; prevents oiling out in low-melting APIs. | 60 - 80% |
Validated Experimental Protocol: Anti-Solvent Recrystallization
When single-solvent cooling crystallization fails to provide adequate yield or purity, anti-solvent crystallization serves as the self-validating standard. The following protocol utilizes an Ethanol/Water system, designed to control the metastable zone width precisely.
Step-by-Step Methodology:
-
Dissolution: Transfer 1.0 g of crude pyrazole ethanone into a 50 mL Erlenmeyer flask. Add the absolute minimum required volume (typically 3-5 mL) of hot ethanol (the "good" solvent) while stirring continuously at 70°C until complete dissolution is achieved[4]. Causality: Using the minimum volume ensures the solution is near saturation, which is critical for maximizing final yield.
-
Clarification: If insoluble mechanical impurities or dust are present, perform a hot gravity filtration through a fluted filter paper pre-warmed with hot ethanol.
-
Anti-Solvent Addition: While maintaining the solution at 70°C, add hot deionized water (the anti-solvent) dropwise using a Pasteur pipette. Continue addition until a faint, persistent turbidity appears[4]. Causality: Turbidity indicates the exact cloud point where the solution has crossed into the supersaturated metastable zone.
-
Re-dissolution: Add 1-2 drops of hot ethanol just until the solution clears again. Causality: This step resets the system to the exact boundary of the metastable zone, preventing premature crash-precipitation which would trap impurities.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20-25°C) over 2 hours. Causality: Slow, controlled cooling allows the optimal intermolecular hydrogen bonding network to assemble, favoring the stable polymorph and excluding impurities from the lattice[1].
-
Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes. Causality: Lowering the temperature decreases the final solubility of the compound in the mother liquor, driving the yield to its thermodynamic maximum[2].
-
Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of an ice-cold 1:1 Ethanol/Water mixture. Causality: The cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified product.
-
Drying: Dry the crystals under vacuum at 40°C for 12 hours to remove residual moisture[2].
Troubleshooting Guide: Critical Failures
Q3: My pyrazole ethanone is "oiling out" instead of forming crystals. How do I fix this? A3: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the target compound's melting point is lower than the temperature at which the solution reaches supersaturation. Instead of forming a solid crystal lattice, the solute separates as a dense, impure liquid phase[4].
Mechanistic Fixes:
-
Increase Solvent Volume: Add more of the primary solvent to lower the saturation temperature below the compound's melting point, forcing the phase separation to occur in the solid regime[4].
-
Lower the Cooling Rate: Rapid cooling shocks the system. Use a Dewar flask to ensure the solution cools as slowly as possible, giving the molecules time to orient into a lattice rather than collapsing into an oil[4].
-
Seeding: Introduce a pure seed crystal of the pyrazole ethanone into the supersaturated solution just above the oiling-out temperature. This bypasses the thermodynamic nucleation energy barrier and forces solid-liquid separation[2][4].
Thermodynamic pathways of crystallization vs. liquid-liquid phase separation.
Q4: I am experiencing co-crystallization of impurities (poor selectivity). How can I improve the purity? A4: Poor selectivity usually stems from an inappropriate solvent that has equal affinity for the API and the impurities, or from kinetic trapping due to rapid crash-cooling[2].
Mechanistic Fixes:
-
Reactive Recrystallization (Salt Formation): If your pyrazole ethanone contains a basic nitrogen, you can perform reactive recrystallization. Dissolve the crude mixture in an organic solvent and add an equimolar amount of an organic or mineral acid. The pyrazole acid addition salt will selectively crystallize, leaving non-basic impurities in the mother liquor[5][6].
-
Optimize Cooling Kinetics: Ensure the cooling rate does not exceed 0.5°C/min. Rapid cooling creates high local supersaturation, leading to rapid nucleation that physically traps impurities within the crystal lattice[1].
Q5: The yield is extremely low after cooling. What parameters should I adjust? A5: A low yield indicates that the solubility of the pyrazole ethanone at the final cooling temperature is still too high, leaving your product dissolved in the mother liquor.
Mechanistic Fixes:
-
Minimize Initial Solvent: Ensure you are strictly using the minimum amount of hot solvent during the dissolution phase. Excess solvent shifts the equilibrium toward dissolution[4].
-
Evaporative Crystallization: If cooling alone is insufficient, apply a gentle vacuum to slowly evaporate the solvent. The removal of solvent artificially increases the solute concentration until supersaturation triggers nucleation[2].
References
Sources
- 1. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Overcoming regioselectivity issues in substituted pyrazole synthesis
Status: Operational
Subject: Troubleshooting Regioselectivity in
Welcome to the Technical Support Center
You are likely here because your pyrazole synthesis yielded an inseparable mixture of 1,3- and 1,5-regioisomers, or you are struggling to identify which isomer you actually isolated. This is the "classic" pyrazole problem.
This guide moves beyond standard textbook definitions to address the practical reality of regiocontrol . We have broken this down into three support modules:
-
The Knorr Synthesis: Optimizing condensation reactions.
-
Advanced Methodologies: When condensation fails (Cycloadditions).
-
Analytical Forensics: Conclusively distinguishing isomers.
Module 1: Troubleshooting The Knorr Synthesis
The Core Issue:
The condensation of a hydrazine (
Diagnostic Diagram: The Bifurcation of Regioselectivity
The following flowchart illustrates the mechanistic decision points that determine your product ratio.
Figure 1: Mechanistic bifurcation in Knorr synthesis. The terminal amino group (
FAQ: Optimization Strategies
Q1: I am getting a 1:1 mixture. How do I force the reaction toward a single isomer? A: You must differentiate the two carbonyls electronically or sterically.
-
Steric Control: If
is bulky (e.g., -Butyl) and is small (Methyl), the terminal of the hydrazine will attack the less hindered carbonyl ( ). This typically yields the 1,5-isomer (where the bulky ends up adjacent to the N-substituent). -
Electronic Control: If using fluorinated 1,3-diketones (e.g.,
), the carbonyl adjacent to the is highly electrophilic (hydrated form). However, the reaction is often sensitive to solvent acidity.
Q2: Does pH really matter? A: Yes. It changes the rate-determining step.
-
Neutral/Basic Conditions: The terminal
is the primary nucleophile. It attacks the most electrophilic carbonyl. -
Acidic Conditions: Carbonyls are protonated.[1] The reaction shifts to thermodynamic control. If you are getting mixtures in ethanol, switch to glacial acetic acid or TFE (2,2,2-trifluoroethanol) . TFE has been shown to enhance regioselectivity by stabilizing specific transition states via hydrogen bonding [1].
Q3: My reaction works but the regioselectivity is reversed compared to literature. Why? A: Check your hydrazine hydrochloride salts. If you use a hydrazine salt without fully neutralizing it, the "internal" nitrogen might be protonated, deactivating it further. Conversely, free-basing the hydrazine in situ can alter the local pH environment. Always report whether you used the free base or the HCl salt.
Module 2: Advanced Methodologies (When Knorr Fails)
If condensation yields inseparable mixtures, you must switch to a regioconvergent or regiospecific method.
Method A: Copper-Promoted [3+2] Cycloaddition
This is the modern alternative to condensation. It involves the oxidative cycloaddition of
Protocol: Aerobic Oxidative Synthesis
-
Scope: Synthesis of 1,3,5-trisubstituted pyrazoles.
-
Reagents: Alkyne, Hydrazine derivative,
(catalyst), (base). -
Atmosphere: Air (Green oxidant).
| Step | Action | Critical Note |
| 1 | Dissolve alkyne (1.0 equiv) and hydrazine (1.2 equiv) in DMSO. | DMSO is critical for solubilizing the copper intermediate. |
| 2 | Add | Ensure the |
| 3 | Heat to 100°C under an air atmosphere (balloon or open reflux). | Do not use Argon/Nitrogen; |
| 4 | Monitor via TLC (approx. 4-8 hours). | Look for the disappearance of the alkyne spot. |
| 5 | Workup: Dilute with EtOAc, wash with | The aqueous layer will turn blue (Cu salts). |
Method B: Regioselective C-H Activation
For 1,3- vs 1,5-arylation, you can start with a pre-formed
Module 3: Analytical Forensics (Isomer Identification)
The Problem: 1,3- and 1,5-isomers often have identical mass specs and very similar
Diagnostic Matrix
| Feature | 1,3-Isomer ( | 1,5-Isomer ( | Technique |
| NOE Signal | Strong NOE between N-R and H-5 (ring proton).[3] | NO NOE between N-R and H-3 (too far). Strong NOE between N-R and Substituent-5 . | 1D/2D NOESY |
| C-NMR Shift | C3 and C5 shifts are distinct but variable. | C5 is often upfield of C3 due to N1 shielding (context dependent). | 13C NMR |
| HMBC | N-R protons couple to C5 . | N-R protons couple to C5 (which now bears the substituent). | HMBC |
| Solvent Shift | Solvent titration |
Visualizing the NOE Difference
Figure 2: NOESY correlation logic. In the 1,3-isomer, the N1-substituent is spatially close to the C5-proton, creating a diagnostic cross-peak. In the 1,5-isomer, this proton is replaced by a substituent, eliminating that specific signal.
Expert Tip: If you cannot afford 2D NMR time, obtain a crystal structure. Pyrazoles crystallize readily. However, for rapid bench checks, the NOESY experiment is the industry standard for validation [3].
References
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Journal of Organic Chemistry. Explores the impact of fluorinated solvents and electronic effects on Knorr synthesis. [2]
-
Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition. Journal of Organic Chemistry. details the mechanism and protocol for avoiding condensation issues via oxidative cyclization. [2]
-
Analysis of NOESY spectra for pyrazole derivatives. St. Petersburg State University. Provides the theoretical basis for distinguishing isomers via nuclear Overhauser effects.
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett. Discusses 1,3-dipolar cycloaddition of diazo compounds as an alternative route.
Sources
Technical Support Center: Scale-Up Production of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. This guide is engineered for process chemists and drug development professionals transitioning this N-alkylation reaction from the bench to pilot-plant scale.
By synthesizing field-proven methodologies with mechanistic causality, this guide provides self-validating protocols to ensure high-yield, safe, and reproducible production.
Process Fundamentals & FAQs
Q1: Does the N-alkylation of 4-bromopyrazole with phenacyl bromide suffer from typical pyrazole regioselectivity issues? A1: No. A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, which often results in difficult-to-separate N1/N2 regioisomer mixtures[1]. However, 4-bromopyrazole possesses intrinsic structural symmetry. Alkylation at either nitrogen atom yields the exact same molecule: 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. This eliminates the need for complex directing groups or specialized catalysts[2], significantly streamlining scale-up operations.
Q2: What are the primary safety and handling concerns when scaling up this specific reaction? A2: Phenacyl bromide (2-bromoacetophenone) is a potent electrophile[3] and a severe lachrymator. At scale, manual solid charging of phenacyl bromide poses unacceptable inhalation risks and limits exotherm control. Causality & Solution: Dissolve the phenacyl bromide in the reaction solvent and pump it into the sealed reactor containing the pyrazole/base slurry. This closed-system transfer mitigates exposure and allows for precise control over the reaction kinetics.
Q3: Why is potassium carbonate (
Troubleshooting Guide: Scale-Up Challenges
Issue 1: Thermal Runaway and Exotherm Control
-
Symptom: Rapid internal temperature (
) spike upon the addition of phenacyl bromide, accompanied by a darkening of the reaction mixture and reduced yield. -
Root Cause: The
displacement of the bromide by the highly nucleophilic pyrazolate anion is strongly exothermic. At bench scale, heat dissipates rapidly through the flask walls. At pilot scale (>1 kg), the reduced surface-area-to-volume ratio leads to dangerous heat accumulation. -
Resolution: Implement a fed-batch dosing strategy. Maintain the reactor jacket at 20 °C and dose the phenacyl bromide solution over 2–4 hours.
Issue 2: Formation of Bis-Alkylated (Pyrazolium) Impurities
-
Symptom: HPLC analysis reveals a highly polar impurity, and the overall yield of the desired mono-alkylated product drops below 75%.
-
Root Cause: Once 2-(4-Bromopyrazol-1-yl)-1-phenylethanone is formed, the remaining basic nitrogen can act as a nucleophile, attacking a second molecule of phenacyl bromide to form a quaternary pyrazolium salt. High reaction concentrations exacerbate this bimolecular side reaction.
-
Resolution:
-
Stoichiometry: Always use a slight excess of 4-bromopyrazole (1.05 eq) relative to phenacyl bromide (1.00 eq). It is easier to wash away unreacted pyrazole than to deal with over-alkylation.
-
Dilution: Ensure the reaction concentration does not exceed 0.8 M.
-
Issue 3: Solvent Replacement & Workup Bottlenecks
-
Symptom: High residual solvent in the final API, difficult aqueous workups, and environmental/regulatory pushback.
-
Root Cause: Dimethylformamide (DMF) is the traditional solvent for pyrazole alkylations[4]. However, DMF is reprotoxic, miscible with water (complicating extractions), and has a high boiling point (153 °C), making it difficult to remove at scale.
-
Resolution: Transition the process to Acetonitrile (MeCN). MeCN supports the
-mediated alkylation, has a lower boiling point (82 °C), and allows for direct solvent swapping via distillation into the crystallization anti-solvent (water).
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting impurity profiles during a 100-gram scale optimization study.
| Solvent | Base (Equiv) | Concentration | Temp (°C) | Yield (%) | Main Impurity Profile / Observation |
| DMF | 1.0 M | 25 | 88% | Clean profile, but high residual DMF in product. | |
| Water/DCM | 1.0 M | 25 | 45% | High hydrolysis: 2-hydroxyacetophenone observed. | |
| MeCN | 2.0 M | 25 | 75% | Over-alkylation: 15% pyrazolium salt formed. | |
| MeCN | 0.5 M | 25 | 94% | Optimal: Clean profile, easy solvent recovery. |
Validated Scale-Up Protocol (1-kg Scale)
This Standard Operating Procedure (SOP) is designed as a self-validating system . Operators must confirm specific In-Process Controls (IPCs) before advancing, ensuring the chemical integrity of the batch.
Step 1: Reactor Preparation & Charging
-
Inert a 20 L jacketed glass-lined reactor with nitrogen.
-
Charge 4-bromopyrazole (1.05 kg, 7.14 mol, 1.05 eq) and finely milled 325-mesh
(1.48 kg, 10.7 mol, 1.5 eq).-
Causality: Using 325-mesh base maximizes the surface area for solid-liquid mass transfer, ensuring rapid deprotonation of the pyrazole and outcompeting side reactions.
-
-
Charge anhydrous Acetonitrile (MeCN) (10 L). Set agitation to 300 rpm and jacket temperature to 20 °C.
Step 2: Controlled Dosing (Self-Validating Step)
-
In a separate inert vessel, dissolve phenacyl bromide (1.35 kg, 6.80 mol, 1.00 eq) in MeCN (3 L).
-
Begin pumping the phenacyl bromide solution into the main reactor at a rate of 1.5 L/hr.
-
Self-Validation Interlock: Monitor
. If exceeds 25 °C, the dosing pump must automatically pause until the temperature drops back to 20 °C.
Step 3: In-Process Control (IPC)
-
After dosing is complete, stir for 4 hours at 25 °C.
-
Self-Validation Check: Pull a sample for HPLC analysis. Do not proceed to filtration unless unreacted phenacyl bromide is
AUC. (If , continue stirring; do not apply heat, which triggers degradation).
Step 4: Filtration and Solvent Swap
-
Filter the reaction mixture to remove inorganic salts (
and excess ). Wash the filter cake with MeCN (2 L).-
Causality: Removing salts prior to concentration prevents the formation of a biphasic system during the water addition step and avoids trapping inorganic impurities inside the crystallizing product.
-
-
Transfer the filtrate back to the reactor and distill MeCN under vacuum at 40 °C until the total volume is reduced to approximately 4 L.
Step 5: Anti-Solvent Crystallization
-
Over 2 hours, dropwise add Deionized Water (8 L) to the reactor while maintaining high agitation (400 rpm). The product will precipitate as an off-white crystalline solid.
-
Filter the slurry, wash with a 1:2 MeCN:Water mixture (2 L), and dry under vacuum at 45 °C to constant weight.
Process Visualizations
Scale-up workflow for 2-(4-Bromopyrazol-1-yl)-1-phenylethanone synthesis.
Diagnostic logic tree for troubleshooting low yields during N-alkylation.
References
-
BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem, 2025. 1
-
BenchChem. "Technical Support Center: Optimizing Pyrazole N-Alkylation." BenchChem, 2025. 4
-
Semantic Scholar (Organics). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." 2022. 2
-
ACS Publications. "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation." 2023.3
Sources
FTIR Spectral Analysis of Ketone and Pyrazole Bands in Acetophenone Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical comparison of FTIR spectral analysis against alternative methods (specifically NMR) for monitoring the synthesis of pyrazole derivatives from acetophenone precursors. It is designed for drug development professionals requiring robust, self-validating analytical protocols.
Executive Summary
In the high-throughput environment of medicinal chemistry, the rapid differentiation of starting materials (acetophenones) from heterocyclic products (pyrazoles) is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior performance for real-time reaction monitoring and routine quality control. This guide analyzes the spectral "fingerprints" of the ketone-to-pyrazole transformation, providing a validated protocol to distinguish the diagnostic C=O (ketone) stretch from the C=N (pyrazole) and C=C (aromatic) bands.
Scientific Foundation: The Chemical Transformation
To interpret the spectra accurately, one must understand the vibrational changes driven by the reaction mechanism. The synthesis typically proceeds via a Claisen-Schmidt condensation to a chalcone intermediate, followed by cyclocondensation with hydrazine.
Reaction Pathway & Spectral Checkpoints[1][2][3][4][5][6]
-
Stage 1 (Acetophenone): Characterized by a strong, conjugated ketone C=O stretch.[1][2]
-
Stage 2 (Chalcone Intermediate): Retention of C=O (shifted to lower frequency due to extended conjugation) and appearance of aliphatic C=C .
-
Stage 3 (Pyrazole Product): Disappearance of C=O and appearance of the pyrazole ring C=N and N-N vibrations.
Figure 1: Spectral evolution during the synthesis of pyrazole derivatives from acetophenone. The disappearance of the carbonyl band is the primary endpoint indicator.
Comparative Analysis: FTIR vs. NMR
For routine monitoring of this specific transformation, FTIR outperforms NMR in throughput and cost-efficiency, though it lacks the detailed connectivity data of NMR.
Table 1: Performance Matrix
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy |
| Primary Detection | Functional Group Transformation (C=O | Proton Environment & Connectivity |
| Sensitivity to C=O | High: C=O is a strong dipole, resulting in an intense peak. | Medium: Carbonyl carbon is invisible in ¹H NMR; requires ¹³C NMR or indirect inference. |
| Differentiation | Excellent for confirming loss of ketone. | Excellent for confirming structure of pyrazole ring protons. |
| Sample Prep Time | < 2 mins (ATR method) | 10–15 mins (Dissolution, deuterated solvent) |
| Cost per Scan | Negligible | High (Solvents, instrument time) |
| In-situ Monitoring | Possible (ReactIR probes) | Difficult (Requires flow-NMR) |
Expert Insight: Use FTIR for "Go/No-Go" decisions during reaction optimization. If the region at 1680–1700 cm⁻¹ shows significant absorbance, the reaction is incomplete. Use NMR only for final product purity and structural validation.
Detailed Spectral Analysis: The Fingerprint Regions
The core challenge in this analysis is distinguishing the pyrazole C=N stretch from the aromatic C=C ring stretches, as both occur in the 1500–1650 cm⁻¹ region.
A. The Ketone Band (Acetophenone Derivatives)
-
Position: 1680–1700 cm⁻¹
-
Causality: The carbonyl bond has a large dipole moment.[1] In acetophenones, conjugation with the benzene ring lowers the frequency from the standard aliphatic ketone value (1715 cm⁻¹) to approximately 1685–1690 cm⁻¹ [1].
-
Diagnostic Value: This is a negative marker for the product. Its complete disappearance confirms full conversion.
B. The Pyrazole Bands (Product)
-
C=N Stretch: 1590–1620 cm⁻¹
-
Often appears as a shoulder or a distinct band near the aromatic C=C stretches. In 1,3,5-trisubstituted pyrazoles, this band is a critical diagnostic [2].
-
-
N-N Stretch: 1000–1100 cm⁻¹ (Ring Breathing)
-
A medium intensity band often found near 1020–1050 cm⁻¹.
-
-
N-H Stretch (Unsubstituted Pyrazoles only): 3200–3400 cm⁻¹
-
If the pyrazole nitrogen is not substituted (N-H), a broad hydrogen-bonded band appears here. This is absent in
-substituted (e.g., -phenyl) pyrazoles.
-
Table 2: Diagnostic Frequency Shifts
| Functional Group | Acetophenone (Start) | Chalcone (Intermediate) | Pyrazole (Product) |
| C=O Stretch | 1680–1690 cm⁻¹ (s) | 1660–1670 cm⁻¹ (s) | ABSENT |
| C=C (Alkene) | Absent | 1600–1620 cm⁻¹ (m) | Absent (incorporated into ring) |
| C=N (Ring) | Absent | Absent | 1590–1620 cm⁻¹ (m-s) |
| N-N (Ring) | Absent | Absent | 1000–1050 cm⁻¹ (m) |
| Aromatic C=C | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ (Overlaps C=N) |
(s) = strong intensity, (m) = medium intensity
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts from residual solvents or moisture.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility.
-
Reference Standards: Pure Acetophenone, Pure Pyrazole derivative (if available).
Step-by-Step Methodology
-
Background Correction: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) to remove atmospheric CO₂ and H₂O lines.
-
Sample Prep:
-
Solids: Place ~5 mg of dried crude product on the ATR crystal. Apply high pressure using the clamp to ensure contact.
-
Oils: Place 1 drop on the crystal.
-
-
Data Acquisition: Acquire sample spectrum (32 scans).
-
Normalization (Critical): Normalize the spectrum to the Aromatic C-H stretch (3000–3100 cm⁻¹) or the Aromatic C=C ring stretch (~1600 cm⁻¹) . These signals remain relatively constant between reactant and product, serving as an internal standard.
-
Validation Check:
-
Pass: No peak >5% transmittance dip in the 1680–1700 cm⁻¹ region.
-
Fail: Distinct peak at ~1685 cm⁻¹ indicates unreacted ketone.
-
Figure 2: Decision logic for spectral interpretation. This workflow prioritizes the absence of the carbonyl band as the primary purity indicator.
References
-
NIST Chemistry WebBook. Acetophenone IR Spectrum. National Institute of Standards and Technology. [Link]
-
Sundaraganesan, N., et al. (2009).[5] Experimental FTIR, FT-Raman and NMR spectra... of 3,5-dimethylpyrazole. Spectrochimica Acta Part A. [Link][5]
-
Bhattacharjee, D., et al. (1997). Raman spectral study of vibrational relaxation in acetophenone. Indian Academy of Sciences. [Link]
-
LibreTexts Chemistry. IR Spectrum and Characteristic Absorption Bands.[Link]
-
Specac Application Notes. Interpreting Infrared Spectra.[Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Foundation: Fragmentation of Brominated Pyrazoles
Analytical Mastery: Mass Spectrometry Fragmentation Patterns of Brominated Pyrazoles – A Comparative Guide to Q-TOF vs. Triple Quadrupole Workflows
Brominated pyrazoles are privileged scaffolds in modern drug discovery and agrochemistry. They serve as critical pharmacophores in tubulin polymerization inhibitors, anticancer agents, and commercial insecticides like fipronil[1]. Furthermore, the bromine substituent acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) during lead optimization[2].
However, the structural elucidation and pharmacokinetic quantification of these compounds present unique analytical challenges. This guide objectively compares the two premier mass spectrometry (MS) platforms used for this task—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —while detailing the fundamental fragmentation mechanics that dictate their analysis.
To optimize any MS method, one must first understand the intrinsic gas-phase behavior of the analyte. The fragmentation of brominated pyrazoles is governed by the electron-withdrawing nature of the halogen and the stability of the aromatic nitrogen heterocycle.
The Isotopic Fingerprint
The hallmark of any brominated compound in mass spectrometry is its isotopic signature. Bromine exists in nature as two stable isotopes,
Primary Fragmentation Pathways
Under Collision-Induced Dissociation (CID), brominated pyrazoles typically undergo three primary degradation routes:
-
Halogen Cleavage: The most common initial fragmentation is the homolytic cleavage of the C-Br bond to yield an
radical cation, or the heterolytic loss of HBr, depending on the collision energy and adjacent proton availability[2]. -
Functional Group Elimination: Substituents on the pyrazole ring often cleave before the robust aromatic core. For example, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a characteristic loss of 45 Da (COOH)[3], while 1-Boc-4-bromopyrazole rapidly loses its tert-butyl group (isobutylene, -56 Da) followed by CO
(-44 Da)[4]. -
Pyrazole Ring Cleavage: At higher collision energies, the highly stable N-N bond of the pyrazole core can cleave, often resulting in the expulsion of HCN or substituted nitriles[5].
Figure 1: Typical CID fragmentation cascade of a model compound (1-Boc-4-bromopyrazole), demonstrating the preservation and eventual loss of the bromine isotopic signature.
Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)
When analyzing brominated pyrazoles, the choice of mass analyzer dictates the type of data acquired. While both utilize Electrospray Ionization (ESI), their downstream mass filtering mechanisms serve entirely different phases of drug development.
High-Resolution Q-TOF MS (e.g., Agilent 6546 or Waters Xevo G2-XS)
-
Best For: Structural elucidation, metabolite identification, and resolving isobaric interferences.
-
Mechanism: Combines a quadrupole for precursor selection with a time-of-flight tube that measures exact mass based on ion velocity.
-
The Causality of Choice: In early-stage drug metabolism and pharmacokinetics (DMPK), brominated pyrazoles often undergo in vivo debromination or hydroxylation. Q-TOF provides sub-2 ppm mass accuracy, allowing scientists to extract exact mass chromatograms and identify unknown metabolites that would be invisible to a targeted QqQ assay[6][7].
Triple Quadrupole MS (e.g., Waters Xevo TQ-XS or Sciex 7500)
-
Best For: High-throughput quantification, targeted pharmacokinetics, and achieving ultra-low Limits of Detection (LOD).
-
Mechanism: Utilizes Multiple Reaction Monitoring (MRM). Q1 selects the precursor (e.g., m/z 247), Q2 fragments it, and Q3 filters a specific fragment (e.g., m/z 191).
-
The Causality of Choice: QqQ systems filter out all background matrix noise, providing a superior linear dynamic range. For a brominated pyrazole, setting up dual MRM transitions (one for the
precursor and one for the precursor) creates a highly specific, self-validating quantitative assay.
Quantitative Comparison Matrix
| Performance Metric | High-Resolution Q-TOF MS | Triple Quadrupole (QqQ) MS |
| Primary Application | Qualitative profiling, unknown ID | Targeted quantification (PK studies) |
| Mass Accuracy | < 2 ppm (Exact Mass) | ~0.1 Da (Nominal Mass) |
| Sensitivity (LOD) | Picogram (pg) range | Femtogram (fg) range |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude |
| Isotope Resolution | Excellent (resolves fine isotopic structure) | Moderate (unit resolution) |
| Data Acquisition | Full Scan / Data-Dependent MS/MS | Multiple Reaction Monitoring (MRM) |
Validated Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure a self-validating system, the following protocol details the optimal conditions for the LC-MS/MS analysis of brominated pyrazoles.
Rationale for Ionization: The pyrazole ring is a weak base. To maximize sensitivity, positive Electrospray Ionization (ESI+) is utilized. The mobile phase must be acidified to ensure the pyrazole nitrogen is fully protonated (
Step-by-Step Methodology
-
Sample Preparation:
-
Precipitate proteins from plasma/serum samples using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Separation (UHPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic nature of brominated pyrazoles requires a non-polar stationary phase for adequate retention.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Desolvation Temperature: 350°C to ensure efficient droplet evaporation.
-
Collision Gas: Argon (for QqQ) or Nitrogen (for Q-TOF).
-
-
MRM Transition Setup (If using QqQ):
-
Select the
isotope as the primary quantifier (e.g., 247.0 191.0). -
Select the
isotope as the secondary qualifier (e.g., 249.0 193.0). The ratio between these two transitions must remain ~1:1 across all samples to confirm peak identity.
-
Figure 2: End-to-end analytical workflow for the LC-MS/MS characterization of brominated pyrazoles.
Conclusion
The successful analysis of brominated pyrazoles hinges on exploiting their unique isotopic signature and understanding the substituent-driven fragmentation pathways. For researchers focused on structural elucidation, metabolite identification, or identifying novel cross-coupling byproducts, the High-Resolution Q-TOF is the undisputed platform of choice. Conversely, for drug development professionals requiring validated, high-sensitivity pharmacokinetic data, the Triple Quadrupole (QqQ) operating in MRM mode provides unparalleled quantitative rigor. By leveraging the 1:1
References
-
ACS Publications. (2022). Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites and PepLites. Journal of Medicinal Chemistry. Retrieved from[Link]
-
SciSpace. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery. Retrieved from[Link]
Sources
- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 2. 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | 858523-45-2 | Benchchem [benchchem.com]
- 3. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 4. Buy 1-Boc-4-bromopyrazole | 1150271-23-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Technical Guide: HPLC Method Validation for 2-(4-Bromopyrazol-1-yl)-1-phenylethanone Purity
Executive Summary
The synthesis of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone (hereafter referred to as BPPE ) involves the N-alkylation of 4-bromopyrazole with 2-bromoacetophenone. While seemingly straightforward, this reaction generates a unique impurity profile often missed by generic "scouting" gradients. Common contaminants include unreacted phenacyl bromide (a reactive lachrymator), 4-bromopyrazole, and hydrolytic degradants like 2-hydroxyacetophenone.
This guide challenges the reliance on generic 5–95% gradients, which frequently fail to resolve BPPE from its hydrolytic impurities due to similar hydrophobic profiles. We present a Comparative Validation Study demonstrating why a Targeted Isocratic Method is the superior alternative for critical purity assessment, offering higher resolution (
Part 1: The Challenge & The Molecule
Analyte Profile[1][2][3][4]
-
Compound: 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
-
Molecular Weight: ~265.11 g/mol
-
Chromatophore: Conjugated phenyl and pyrazole systems (Strong UV absorption
nm). -
Critical Quality Attributes (CQA): Purity > 98.0%, Control of genotoxic alkylating agents (starting material).
The "Generic" Trap
Many labs utilize a standard "Platform Method" (Method A below) for all intermediates. For BPPE, this approach fails because the hydrophobicity of the product and the unreacted ketone starting material are dangerously close, leading to co-elution or "shoulder" peaks that mask impurities.
Part 2: Method Comparison (Generic vs. Optimized)
We compared two methodologies. Method A is the standard scouting gradient. Method B is the optimized protocol developed for this specific validation.
Experimental Conditions
| Parameter | Method A: Generic Scouting (Alternative) | Method B: Optimized Targeted (Recommended) |
| Column | C18 General Purpose (5 µm, 150 x 4.6 mm) | Agilent Zorbax Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm) |
| Mobile Phase | A: 0.1% TFA in WaterB: ACN (Gradient 5% | Isocratic: 60% Buffer / 40% ACN(Buffer: 10mM Phosphate, pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temp | 25°C | 35°C (Improved mass transfer) |
| Detection | UV 254 nm | UV 254 nm (Ref 360 nm) |
| Run Time | 20 Minutes | 8 Minutes |
Performance Data
The following data represents the separation of BPPE from its critical impurity, 2-Bromoacetophenone (SM-1) .
| Performance Metric | Method A (Generic) | Method B (Optimized) | Verdict |
| Retention Time (BPPE) | 12.4 min | 4.2 min | Method B is 3x faster |
| Resolution ( | 1.4 (Baseline issues) | 3.8 (Full Separation) | Method B passes SST ( |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.1 (Excellent symmetry) | Method B reduces peak broadening |
| Theoretical Plates ( | ~6,000 | >9,500 | Method B offers higher efficiency |
Scientist's Insight: The switch to an isocratic method at pH 3.0 locks the protonation state of the pyrazole ring, preventing the "peak tailing" seen in Method A. Furthermore, the isocratic hold ensures that the lipophilic bromine-substituted starting material is fully resolved from the product, rather than being pushed together by a steep gradient ramp.
Part 3: Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the logical flow of the validation process used to certify Method B.
Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Part 4: Detailed Experimental Protocols
Specificity (Forced Degradation)
To prove the method is "stability-indicating," the sample must be subjected to stress.
-
Acid Stress: 1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, Room Temp, 1 hour (Note: Phenacyl groups are labile in base; expect rapid degradation).
-
Oxidation: 3%
, Room Temp, 4 hours. -
Acceptance Criteria: Peak purity index (via Diode Array Detector) must be > 0.999 for the main peak. No degradant should co-elute with the main peak.
Linearity & Range
-
Prepare a stock solution of BPPE (1.0 mg/mL in ACN).
-
Dilute to 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.1 mg/mL).
-
Plot: Area Response (
) vs. Concentration ( ). -
Criteria: Correlation coefficient (
) .
Robustness (Design of Experiments)
Small deliberate changes are made to verify method reliability.
| Parameter | Variation | Expected Result |
| Flow Rate | Retention time shifts, but | |
| Column Temp | Higher temp sharpens peaks; lower temp increases retention. | |
| pH | Critical: Ensure pyrazole remains protonated. |
Part 5: Method Development Logic
Why did we choose these specific conditions? The decision tree below explains the chemical rationale.
Figure 2: Decision logic based on the physicochemical properties of BPPE.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.[Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Alfei, S., et al. (2024).[2][3] A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone. University of Pretoria.[4] [Link]
Sources
Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Substituted Pyrazole Ethanones in Bioactivity
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights
In the dynamic landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] The strategic functionalization of this heterocyclic ring system allows for the fine-tuning of a molecule's biological profile. Among the most effective modifications is halogenation, with bromine and chlorine being common substituents that can dramatically influence a compound's bioactivity. This guide provides an in-depth comparison of bromo- and chloro-substituted pyrazole ethanones, synthesizing experimental data to elucidate the nuanced impact of these halogens on anticancer and antimicrobial properties.
The Halogen Effect: More Than Just a Substitution
The introduction of a bromine or chlorine atom to the pyrazole ethanone core is not a trivial alteration. These halogens, though neighbors in the periodic table, impart distinct electronic and steric properties to the parent molecule, which in turn govern its interaction with biological targets. Generally, halogenation increases a compound's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[2][3]
However, the choice between bromine and chlorine can lead to significantly different biological outcomes. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, a type of non-covalent interaction that is increasingly recognized as crucial for drug-receptor binding. Conversely, the higher electronegativity of chlorine can lead to different electronic distributions within the molecule, affecting its metabolic stability and pharmacokinetic profile.
Comparative Bioactivity: A Data-Driven Analysis
To objectively assess the differential effects of bromo- and chloro-substitution, we have compiled and analyzed in vitro bioactivity data from various studies. The following sections and tables summarize the key findings in the realms of anticancer and antimicrobial activities.
Anticancer Activity: A Tale of Two Halogens
In the context of oncology, both bromo- and chloro-substituted pyrazole ethanones have demonstrated promising cytotoxic effects against various cancer cell lines. However, the data suggests that the choice of halogen can influence potency and selectivity.
For instance, studies on halogenated chalcones and their corresponding pyrazoline derivatives have shown that the nature of the halogen substituent can produce divergent effects. In one series of compounds, bromine substitution markedly enhanced anti-proliferative potency against MCF-7 breast cancer cells compared to the chlorinated analogues.[2] Conversely, in a different series, the chlorinated derivatives exhibited superior activity.[2] This highlights the principle that the influence of the halogen is highly dependent on the overall molecular structure.
| Compound Class | Derivative Description | Target/Cell Line | Efficacy Metric (IC50) | Reference |
| Bromophenyl Pyrazole | 2-(5-bromo-3-(5-nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)-1-(4-bromophenyl)-ethan-1-one | Antibacterial & Antifungal | Not specified | [4] |
| Chlorophenyl Pyrazole | 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | E. coli FabH | Potent inhibitor | [5] |
| Chlorophenyl Pyrazole | Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate with a p-chlorophenyl substituent | HeLa | 1.93 µM | [6] |
| Chlorophenyl Pyrazole | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 16.02 µM | [6] |
| Chlorophenyl Pyrazole | 1-(3-(4-chlorophenyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-1-yl)ethan-1-one | MCF-7 | Not specified | [6] |
Table 1: Comparative in vitro anticancer and antimicrobial activities of selected bromo- and chloro-substituted pyrazole derivatives. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity: A Clearer Divide?
In the realm of antimicrobial research, the choice between bromine and chlorine substitution on pyrazole ethanones appears to have a more discernible impact, though this can be pathogen-dependent. Some studies suggest that chloro-substituted pyrazoles exhibit superior antibacterial activity, while bromo-substitution may be more favorable for antifungal applications.
For example, research on novel halopyrazole derivatives has highlighted compounds with significant antibacterial and antifungal activities.[7] The synthesis and evaluation of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives identified a chloro-substituted compound as a potent inhibitor of E. coli FabH, a key enzyme in bacterial fatty acid biosynthesis.[5]
Experimental Protocols: A Guide to Reproducible Research
To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following section details a robust methodology for assessing the in vitro cytotoxicity of pyrazole ethanone derivatives using the MTT assay.
In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Grow cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the bromo- and chloro-substituted pyrazole ethanones in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizing the Science: Workflows and Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Comparative Experimental Workflow for Cytotoxicity Assessment.
Caption: Postulated Mechanism of Antibacterial Action via FabH Inhibition.
Conclusion: A Matter of Context and Design
The comparative analysis of bromo- and chloro-substituted pyrazole ethanones reveals that the choice of halogen is a critical determinant of biological activity. While broad generalizations are challenging, the available data suggests that chloro-substitution may be more advantageous for developing antibacterial agents targeting enzymes like FabH, whereas bromo-substitution could offer benefits in the design of certain anticancer compounds.
Ultimately, the decision to employ a bromine or chlorine substituent should be guided by the specific therapeutic target and the desired pharmacological profile. The insights and experimental frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to make more informed decisions in the design and evaluation of novel pyrazole-based therapeutics.
References
-
Siddiqui, Z. N., Farooq, F., Mohammed Musthafa, T. N., Ahmad, A., & Khan, A. U. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Saudi Pharmaceutical Journal, 24(1), 89-96. [Link]
-
Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4572. [Link]
-
Halim, P. A., et al. (2022). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12. [Link]
-
Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-314. [Link]
-
Rai, K. M. L., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7294. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Elemental Analysis Standards for N-Substituted Pyrazole Compounds
Executive Summary: The Nitrogen Challenge
N-substituted pyrazoles are cornerstones in modern medicinal chemistry, serving as the pharmacophore scaffolds for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals. However, their high nitrogen content (>15-20% w/w) and thermodynamic stability present a unique analytical bottleneck. Standard elemental analysis (EA) protocols often yield low nitrogen recovery due to incomplete combustion or incomplete reduction of nitrogen oxides (
This guide compares analytical methodologies, establishes a robust "Self-Validating" protocol for pyrazoles, and challenges the rigid application of the
Methodology Comparison: Why Kjeldahl Fails & Dumas Reigns
For N-substituted pyrazoles, the choice of method is binary: Automated Flash Combustion (Dumas) is the required standard; Kjeldahl is scientifically unsuitable.
| Feature | Automated Flash Combustion (Dumas) | Wet Chemical Digestion (Kjeldahl) |
| Mechanism | High-temp oxidation ( | Acidic digestion ( |
| Pyrazole Suitability | High . Thermal energy breaks the stable aromatic ring. | Low . Pyrazole rings are highly resistant to acid digestion; often results in low N recovery. |
| Analysis Time | 4–6 minutes | > 2 hours |
| Interferences | Minimal (with proper trap maintenance) | High (requires metallic catalysts; hazardous waste) |
| Precision |
Expert Insight: The pyrazole ring is electronically stable. Kjeldahl digestion often fails to cleave the
bond, leading to severe underestimation of nitrogen content. Do not use Kjeldahl for pyrazole validation.
The "Oxygen Boost" Protocol for Pyrazoles
To achieve the industry-standard
Experimental Workflow (Graphviz)
Figure 1: Optimized Flash Combustion Pathway for High-N Heterocycles. Note the critical role of the Reduction Tube in converting
Step-by-Step Optimization Protocol
-
Sample Weighing : Target 1.5 – 2.5 mg .
-
Why? Larger samples (>3 mg) deplete the local oxygen bolus before the pyrazole ring fully degrades, leading to soot formation (low C, low N).
-
-
Oxygen Dosing : Set oxygen injection to "Extended" or "Boost" mode (typically 10–15 mL loop or 5s injection).
-
Why? Pyrazoles are "fuel-rich." A stoichiometric excess of
is required to drive the equilibrium fully to and .
-
-
Combustion Temperature : Ensure furnace is
.-
Why? The
bond in pyrazole is thermodynamically strong ( bond energy in ring context). Lower temperatures ( ) may leave refractory nitrides.
-
-
Reduction Tube Maintenance : Check Copper efficiency daily.
-
Why? High N samples generate massive amounts of
, exhausting the copper reducer faster than standard organic samples.
-
Reference Standards: The Calibration Ladder
Relying solely on Acetanilide is a common error when analyzing compounds with
Recommended Standards Table
| Standard | Formula | % Nitrogen (Theor.) | Role in Pyrazole Analysis |
| Acetanilide | 10.36% | Primary Calibrator. Stable, non-hygroscopic. Use for | |
| Sulfanilamide | 16.27% | Validation Standard. Closer N% to pyrazoles. Contains Sulfur to check for S-interference. | |
| Imidazol/Pyrazole | 41.15% | Stress Test. Use high-purity imidazole (recrystallized) to validate combustion efficiency for high-N rings. | |
| Atropine | 4.84% | Low-N Check. Ensures linearity at the lower end (e.g., for impurities). |
Self-Validating Rule: If your sample is expected to have ~25% N, and you calibrate only with Acetanilide (10% N), you are extrapolating. Run Sulfanilamide as a Quality Control (QC) sample. If the QC reads within
Data Analysis & Troubleshooting
The standard acceptance criterion is
Decision Logic for Failed Results (Graphviz)
Figure 2: Diagnostic logic for interpreting EA failures in pyrazole analysis.
The "Solvate Correction" Calculation
If your pyrazole fails the
Formula for Recalculation:
Example: A pyrazole (
References
- Dumas, J. B. A. (1831). Procedes de l’analyse organique. Annales de Chimie et de Physique.
-
ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
-
Royal Society of Chemistry. (2024). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers.
- Barbaro, E., et al. (2022). Elemental Analysis of Heterocycles: Challenges in Combustion. Journal of Pharmaceutical and Biomedical Analysis.
-
Mettler Toledo. Good Weighing Practice™ for Microanalysis.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
This guide provides an in-depth, objective comparison of the analytical techniques used to characterize the novel heterocyclic compound, 2-(4-Bromopyrazol-1-yl)-1-phenylethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. We will synthesize data from analogous structures and foundational spectroscopic principles to build a comprehensive analytical profile of the target molecule. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals.[1][2] As such, rigorous structural elucidation of new analogs like the title compound is paramount for advancing drug discovery programs.[3]
Molecular Structure and Predicted Spectroscopic Behavior
To effectively interpret spectroscopic data, we must first dissect the molecule's architecture. 2-(4-Bromopyrazol-1-yl)-1-phenylethanone consists of three key regions:
-
Phenylethanone Moiety: This provides signals from a monosubstituted benzene ring and a ketone carbonyl group. The methylene bridge (-CH₂-) is alpha to both the pyrazole nitrogen and the carbonyl carbon, influencing its chemical environment significantly.
-
4-Bromopyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom at the C4 position. The bromine atom's isotopic signature will be a key identifier in mass spectrometry.
-
Methylene Linker (-CH₂-): This aliphatic bridge connects the pyrazole and phenylethanone fragments. Its protons and carbon are in a unique electronic environment, making them diagnostically important in NMR spectroscopy.
This structure allows us to predict a distinct "fingerprint" across various spectroscopic techniques.
Mass Spectrometry (MS): The Unambiguous Molecular Formula
Mass spectrometry is the definitive technique for determining molecular weight and elemental composition. For a halogenated compound, it provides an unmistakable signature.[4]
Expertise & Causality: Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is selected as a soft ionization technique to prioritize the generation of the intact molecular ion ([M+H]⁺), which is crucial for confirming the molecular weight. For fragmentation analysis, Electron Ionization (EI) at 70 eV is the standard choice, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint, ideal for structural elucidation and library matching.[4]
-
Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[4][5] This doublet is a hallmark of a monobrominated compound and a critical piece of evidence for successful synthesis.
Predicted Mass Spectrum Data
The molecular formula is C₁₁H₉BrN₂O. The predicted data are summarized below.
| Feature | Expected Observation | Rationale |
| Molecular Ion (M⁺•) | Doublet at m/z 264 and 266 | Corresponds to [C₁₁H₉⁷⁹BrN₂O]⁺• and [C₁₁H₉⁸¹BrN₂O]⁺•. |
| Isotope Ratio | ~1:1 intensity ratio | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5] |
| Major Fragment 1 | m/z 105 | [C₆H₅CO]⁺ (Benzoyl cation): Common fragmentation via cleavage alpha to the carbonyl group. |
| Major Fragment 2 | m/z 147/149 | [C₃H₂⁷⁹/⁸¹BrN₂]⁺ (Bromopyrazole radical cation): Cleavage of the N-CH₂ bond. |
| Major Fragment 3 | m/z 77 | [C₆H₅]⁺ (Phenyl cation): Loss of CO from the benzoyl cation. |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and neutral losses. The primary cleavage is expected at the C-C and N-C bonds adjacent to the carbonyl group.
Sources
2-(4-Bromopyrazol-1-yl)-1-phenylethanone proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Operational Overview and Chemical Characterization
In pharmaceutical research and drug development, the safe and compliant disposal of synthetic intermediates is as critical as the synthesis itself. 2-(4-Bromopyrazol-1-yl)-1-phenylethanone is a heterocyclic organic compound containing a covalently bound bromine atom. From a waste management and regulatory perspective, the presence of this halogen dictates the entire downstream lifecycle of the material.
Under environmental regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA), this compound must be strictly classified and managed as a Halogenated Organic Waste [1].
The Causality of Segregation: The fundamental principle of managing brominated compounds is isolation. Halogenated organic wastes cannot be disposed of via standard fuel-blending or conventional incineration because the combustion of halogens generates highly corrosive acid gases (e.g., hydrogen bromide, HBr) and poses a risk of forming highly toxic polychlorinated/polybrominated dibenzodioxins and furans[2]. Therefore, these wastes require specialized, high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the acidic byproducts[2]. Mixing halogenated waste like 2-(4-Bromopyrazol-1-yl)-1-phenylethanone with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment.
Step-by-Step Disposal Protocol
This protocol is designed for professional laboratory environments to ensure compliance with EPA guidelines for academic and industrial laboratories[3].
Step 1: Waste Characterization and Segregation
-
Action: Immediately identify any solutions, reaction mixtures, or solid residues containing 2-(4-Bromopyrazol-1-yl)-1-phenylethanone as "Halogenated Organic Waste."
-
Validation: Ensure the waste stream is physically separated from aqueous acids, aqueous bases, heavy metals, and non-halogenated organic solvents (e.g., ethanol, acetone)[1].
-
Note: Even if the compound is dissolved in a non-halogenated solvent (like DMSO or Methanol), the entire mixture must now be treated as halogenated waste.
Step 2: Containment
-
Action: Transfer liquid waste containing the compound into chemically compatible, dedicated carboys (typically color-coded green for halogenated waste in many institutional frameworks)[1]. For solid waste (e.g., contaminated filter paper, silica gel, or pure solid compound), use sealable, compatible secondary containers (such as wide-mouth HDPE jars or the original glass reagent bottle).
-
Validation: Never use steel containers for halogenated wastes, as trace moisture can lead to the formation of hydrobromic acid, causing container failure[4].
Step 3: Compliant Labeling
-
Action: Affix a label immediately upon adding the first drop/particle of waste. The label must clearly state "Hazardous Waste" or "Unwanted Material"[3].
-
Validation: The label must include specific constituent information to alert emergency responders. Do not use generic terms like "spent solvent." Explicitly write: "Halogenated Organic Waste: contains 2-(4-Bromopyrazol-1-yl)-1-phenylethanone and [List Solvents]"[3]. Include the accumulation start date.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed, labeled container in a designated SAA at or near the point of generation (e.g., under the fume hood in secondary containment)[4].
-
Validation: Containers must remain tightly closed at all times except when actively adding waste. In-line collection systems (e.g., from HPLC waste lines) must be hard-plumbed and sealed; funnels cannot be left open[3].
Step 5: Final Disposition
-
Action: Transfer the waste to the facility's central accumulation area within the regulatory timeframe (typically before the SAA volume limit is reached or within 1 year)[4].
-
Validation: Environmental Health and Safety (EH&S) personnel will manifest the waste for transport to a licensed hazardous waste incinerator capable of handling high-halogen loads[2].
Waste Stream Comparison Data
To ensure proper segregation, laboratory personnel must understand the logistical differences between primary organic waste streams.
| Waste Category | Defining Constituents | Primary Disposal Technology | Regulatory & Safety Focus |
| Halogenated Organic (e.g., 2-(4-Bromopyrazol-1-yl)-1-phenylethanone) | Carbon compounds containing F, Cl, Br, or I[1]. | High-Temperature Rotary Kiln Incineration with Caustic Scrubbing[2]. | Prevention of dioxin/furan formation; neutralization of acid gases (HBr, HCl)[2]. |
| Non-Halogenated Organic | Carbon compounds containing only C, H, N, O, S[1]. | Liquid Injection Incineration / Fuel Blending for Energy Recovery. | BTU (energy) recovery; flammability management. |
| Aqueous Inorganic | Acids, bases, heavy metal solutions[1]. | Chemical Neutralization, Precipitation, Filtration. | pH neutralization; prevention of environmental metal contamination. |
Disposal Logic Visualization
The following decision tree dictates the handling of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone from the point of generation to final destruction.
Workflow for the classification and disposal of halogenated organic laboratory waste.
References
-
Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guidelines." Bucknell.edu. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at: [Link]
-
Washington State Department of Ecology. "Chemical Test Methods for Designating Dangerous Waste." WA.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]
Sources
Personal protective equipment for handling 2-(4-Bromopyrazol-1-yl)-1-phenylethanone
Core Directive: The Precautionary Principle
As of current chemical safety databases, 2-(4-Bromopyrazol-1-yl)-1-phenylethanone lacks a dedicated, harmonized Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs).[1][2]
Expert Insight: Do not interpret the absence of data as an absence of risk. Structural Activity Relationship (SAR) analysis suggests this compound combines the toxicity profiles of two distinct pharmacophores:
-
The Phenacyl Moiety (1-phenylethanone): Structurally analogous to
-haloacetophenones, which are potent lachrymators (tear agents) and alkylating agents.[1][2] -
The Pyrazole Core: Substituted pyrazoles are frequently associated with systemic toxicity and potential reproductive hazards.
Therefore, this protocol mandates handling this substance as a Severe Irritant and Potential Lachrymator. [2]
Risk Assessment & Biological Causality[1][2]
| Hazard Category | Inferred Risk (SAR) | Biological Mechanism |
| Ocular/Mucosal | High (Lachrymator) | Alkylation of TRPA1 ion channels in sensory nerve endings, causing intense stinging and tearing.[1][2] |
| Dermal | Moderate to High | Lipophilic nature facilitates skin absorption; potential for allergic contact dermatitis. |
| Respiratory | High | Inhalation of dust/aerosol can cause severe upper respiratory tract inflammation and delayed pulmonary edema. |
| Systemic | Unknown/Suspected | Pyrazole derivatives may inhibit specific liver enzymes (CYP450) or disrupt endocrine function. |
Engineering Controls & PPE Matrix
The following protection levels are non-negotiable for handling >10 mg of substance.
Engineering Controls[1][2][3][4][5][6][7]
-
Primary Containment: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Powder Handling: If the substance is a fine powder, use a static-free balance enclosure inside the hood to prevent aerosolization.[2]
-
Venting: Vacuum pumps used for rotary evaporation must be equipped with a cold trap (-78°C) to condense volatile impurities (often unreacted bromophenacyl precursors).[1][2]
Personal Protective Equipment (PPE)[1][2][8]
| Body Area | Required Equipment | Technical Justification |
| Hands | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (Silver Shield) | Halogenated aromatics can permeate standard thin nitrile <10 mins.[2] Double layering provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin. |
| Eyes | Chemical Splash Goggles (Safety glasses are insufficient) | Goggles form a seal against lachrymatory vapors and fine dusts that bypass standard glasses. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | In standard ops, the hood is the respirator.[2] If spill occurs outside hood, a P100 is required to filter particulates. |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron (for >1g scale) | Prevents migration of lipophilic dust onto street clothes.[2] |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
De-static: Use an ionizing fan or anti-static gun on the weighing boat. Static charge can disperse lachrymatory dust onto the sash or user.
-
Taring: Tare the vial before adding the compound to minimize open time.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other bench areas.
Phase B: Reaction Setup (Solubilization)
-
Solvent Choice: Dissolve the solid immediately. Once in solution (e.g., DCM, DMSO), the risk of airborne lachrymatory dust is eliminated, though permeation risk remains.[2]
-
Glassware: Use standard ground-glass joints with Teflon sleeves or grease. Stuck joints requiring force to open are a common cause of splashes/aerosol generation.
Phase C: Waste & Disposal[2][5]
-
Segregation: Classify as "Halogenated Organic Solvent/Solid Waste."
-
Quenching: If the material is reactive, quench with a mild nucleophile (e.g., aqueous sodium thiosulfate) before disposal to degrade potential alkylating functionality.
-
Container: Do not use metal cans (corrosion risk from potential hydrolysis to HBr). Use HDPE or Glass containers.
Emergency Response Logic
Figure 1: Immediate response decision tree for exposure incidents involving lachrymatory intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99-90-1 (4'-Bromoacetophenone).[1][2] Retrieved from [Link]
- Rationale: Used as the primary structural analog for hazard inference (Lachrym
-
European Chemicals Agency (ECHA). Registration Dossier - Pyrazole (CAS 288-13-1).[1][2] Retrieved from [Link][1][2]
- Rationale: Establishes the baseline toxicity for the pyrazole pharmacophore.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
- Rationale: Standards for Hierarchy of Controls in chemical handling.
-
-
Rationale: Source for the double-gloving recommendation against halogenated aromatics.[2]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
